Product packaging for ent-Pazufloxacin Mesylate(Cat. No.:CAS No. 677004-96-5)

ent-Pazufloxacin Mesylate

Cat. No.: B583654
CAS No.: 677004-96-5
M. Wt: 414.404
InChI Key: UDHGFPATQWQARM-OGFXRTJISA-N
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Description

Evolution and Significance of Fluoroquinolone Class in Antimicrobial Research

The quinolone antibiotics are a major class of broad-spectrum bactericidal agents characterized by a bicyclic core structure. wikipedia.org Their evolution is typically categorized into generations, each marked by modifications to this core structure, leading to an expanded spectrum of activity. wikipedia.org The first-generation quinolones, such as nalidixic acid, were primarily effective against Gram-negative bacteria and found use in treating urinary tract infections. wikipedia.org

A pivotal moment in the evolution of this class was the introduction of a fluorine atom at the C-6 position of the quinoline (B57606) ring, giving rise to the fluoroquinolones. wikipedia.org This structural modification, seen in second-generation agents like ciprofloxacin (B1669076), dramatically broadened the antibacterial spectrum to include activity against some Gram-positive bacteria. wikipedia.org Subsequent third and fourth-generation fluoroquinolones have further enhanced Gram-positive and, in some cases, anaerobic coverage. wikipedia.org

The mechanism of action for fluoroquinolones involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. echemi.comgoogle.com These enzymes are critical for bacterial DNA replication, and their inhibition leads to breaks in the DNA, ultimately resulting in bacterial cell death. wikipedia.org The significance of fluoroquinolones in antimicrobial research and clinical practice is underscored by their potent, broad-spectrum activity and their utility in treating a wide range of infections, including those of the genitourinary and respiratory tracts. wikipedia.orgveterinaryworld.org However, their widespread use has also led to the emergence of bacterial resistance, a driving force behind the continued research and development of new agents and a deeper understanding of existing ones. nih.gov

Historical Context and Discovery of ent-Pazufloxacin Mesylate (T-3761/T-3762)

Pazufloxacin (B1662166) Mesylate, known by the developmental code T-3762, is an injectable fluoroquinolone antibiotic discovered by Toyama Chemical Co., Ltd. nih.gov The active moiety of this drug is Pazufloxacin (T-3761), which is specifically the (S)-enantiomer of the molecule. nih.govnih.gov The designation 'ent-' before Pazufloxacin Mesylate refers to its enantiomer, the (R)-Pazufloxacin Mesylate, which is the mirror-image counterpart of the active drug substance.

The development of Pazufloxacin as a single enantiomer product is a direct reflection of the broader trend in pharmaceutical science known as "chiral switching". sphinxsai.com It is well-established that for chiral drugs, the different enantiomers can have distinct pharmacological and toxicological profiles. sphinxsai.commazums.ac.irmdpi.com Often, the desired therapeutic activity resides in only one of the enantiomers, while the other may be less active, inactive, or even contribute to adverse effects. sphinxsai.commazums.ac.ir For instance, the S-(-) isomer of ofloxacin (B1677185), levofloxacin, is reported to have 8 to 128 times more antibacterial activity than its R-(+) counterpart. nih.gov

The discovery and development of Pazufloxacin, therefore, necessitated the separation and characterization of its two enantiomers. The process of synthesizing the racemic mixture and then separating the (S) and (R) forms is a critical step. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) have been developed specifically for the chiral separation of pazufloxacin enantiomers, allowing for the isolation of the therapeutically active (S)-form and the control of its enantiomeric purity. sphinxsai.com The existence of this compound is thus a direct consequence of the stereoselective focus in modern drug development, where the goal is to market the single, most effective enantiomer. While Pazufloxacin (T-3761) was selected for development due to its potent antibacterial activity, its enantiomer, ent-Pazufloxacin, was identified as the less active or inactive stereoisomer. nih.govglpbio.com

Current Research Landscape and Gaps Pertaining to this compound

The vast majority of contemporary research has, logically, centered on the therapeutically active (S)-enantiomer, Pazufloxacin Mesylate. Studies have explored its efficacy in various clinical applications, such as in ophthalmic solutions for bacterial conjunctivitis and as a sequential therapy for pyelonephritis. veterinaryworld.orgnih.gov Research has also delved into its pharmacokinetic and pharmacodynamic properties, for example, its concentration-dependent activity against Pseudomonas aeruginosa. google.com Furthermore, methods for its detection and the analysis of its stability and degradation products are well-documented. gigvvy.com

In stark contrast, the scientific literature is largely silent on the specific biological properties of this compound. The primary focus of research involving the (R)-enantiomer has been its separation from the active (S)-enantiomer to ensure the purity and safety of the final drug product. sphinxsai.com This has led to the development of sophisticated analytical methods for enantiomeric separation. sphinxsai.com

This creates a significant research gap: the absence of dedicated studies on the pharmacological and toxicological profile of this compound. While it is often referred to as the 'inactive' isomer, the degree of its inactivity and its potential for any biological interaction, whether beneficial or detrimental, remains largely unquantified in publicly available research. mazums.ac.irglpbio.com Key unanswered questions include:

What is the precise in vitro antibacterial activity of pure ent-Pazufloxacin against a range of bacterial species compared to its (S)-enantiomer?

Does ent-Pazufloxacin have any inhibitory activity against bacterial DNA gyrase or topoisomerase IV?

Could the presence of ent-Pazufloxacin as an impurity affect the efficacy or safety profile of Pazufloxacin Mesylate?

Does ent-Pazufloxacin undergo any metabolic conversion in vivo?

Addressing these knowledge gaps would provide a more complete scientific understanding of the chiral pair and reaffirm the rationale for using the single enantiomer in clinical practice. While the development of single-enantiomer drugs is a well-accepted strategy for optimizing safety and efficacy, a thorough characterization of the "unwanted" enantiomer is a crucial component of this scientific endeavor.

Data Tables

Table 1: Generational Evolution of Quinolone Antibiotics This table is interactive. You can sort and filter the data.

Generation Key Characteristics Representative Examples Primary Spectrum of Activity
First Non-fluorinated Nalidixic acid Primarily Gram-negative bacteria (e.g., Enterobacteriaceae)
Second Fluorinated (at C-6) Ciprofloxacin, Ofloxacin Broadened spectrum including some Gram-positive bacteria and atypical pathogens
Third Enhanced activity against Gram-positive bacteria Levofloxacin, Pazufloxacin Improved activity against Streptococcus pneumoniae and other Gram-positives

| Fourth | Broad-spectrum including anaerobic coverage | Moxifloxacin, Garenoxacin | Enhanced activity against anaerobic bacteria |

Table 2: Developmental and Chemical Identifiers for Pazufloxacin and its Enantiomer This table provides a clear reference for the compounds discussed.

Common Name Stereochemistry Developmental Code (Active Moiety) Mesylate Salt Code
Pazufloxacin (S)-enantiomer T-3761 T-3762

| ent-Pazufloxacin | (R)-enantiomer | Not Applicable | Not Applicable |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19FN2O7S B583654 ent-Pazufloxacin Mesylate CAS No. 677004-96-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O4.CH4O3S/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22;1-5(2,3)4/h4-5,7H,2-3,6,18H2,1H3,(H,21,22);1H3,(H,2,3,4)/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHGFPATQWQARM-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40669978
Record name (3R)-10-(1-Aminocyclopropyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--methanesulfonic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40669978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677004-96-5
Record name (3R)-10-(1-Aminocyclopropyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--methanesulfonic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40669978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Modifications of Ent Pazufloxacin Mesylate

Advanced Synthetic Pathways for ent-Pazufloxacin Mesylate

The synthesis of an enantiomerically pure compound like this compound presents a significant chemical challenge. nih.gov The primary goal is to develop efficient, reproducible, and scalable routes that provide the target molecule with high enantiomeric excess. nih.govchiralpedia.com Methodologies generally fall into two categories: the resolution of a racemic mixture or a direct asymmetric synthesis that creates the desired stereocenter with high fidelity. ub.edu

Optimization of Reaction Conditions and Yield Enhancement

One key reaction is the nucleophilic substitution to introduce the cyano group, a precursor to other functionalities. Studies on related intermediates have shown that the choice of solvent significantly impacts reaction efficiency, with polar aprotic solvents like N,N-Dimethylformamide (DMF) being preferable. asianpubs.org Temperature is another critical parameter; while heat is required, excessive temperatures can lead to product decomposition and reduced yields. asianpubs.org

Table 1: Example of Reaction Condition Optimization for a Key Pazufloxacin (B1662166) Intermediate This table illustrates the optimization process for a nucleophilic substitution reaction in the synthesis of a pazufloxacin precursor, based on findings from related compounds. asianpubs.org

EntrySolventTemperature (°C)Yield (%)
1DMF60Lower
2DMF8060.8
3DMF100Decreased
4DMSO80Lower than DMF
5Acetonitrile (B52724)80Lower than DMF

Novel Reagents and Catalysts in this compound Synthesis

Modern organic synthesis emphasizes the use of novel catalysts to improve efficiency, selectivity, and environmental footprint. In the synthesis of fluoroquinolones, including the pazufloxacin scaffold, various advanced catalytic systems have been explored. These catalysts are typically employed in the condensation step, where the piperazine (B1678402) moiety (or in this case, the aminocyclopropyl side chain) is attached to the quinolone core.

Green chemistry approaches have introduced highly efficient and recyclable catalysts. scielo.org.mxijbpas.com For example, Keplerate-type giant-ball nanoporous isopolyoxomolybdates, such as {Mo₁₃₂}, have been used as heterogeneous catalysts for the amination of 7-halo-6-fluoroquinolone-3-carboxylic acids. scielo.org.mx These catalysts function effectively in water, reducing the need for organic solvents, and offer high yields in shorter reaction times. scielo.org.mx Another approach involves the use of Lewis acid catalysts under microwave irradiation, which can significantly accelerate reaction rates and improve yields in a one-pot synthesis. researchgate.net

Table 2: Potential Novel Catalysts for Fluoroquinolone Core Synthesis This table summarizes novel catalysts used in general fluoroquinolone synthesis that could be applied to the synthesis of the ent-Pazufloxacin backbone.

Catalyst TypeExampleReaction TypePotential Advantages
Isopolyoxomolybdate{Mo₁₃₂}C-N Coupling (Amination)Green chemistry (works in water), high yield, recyclable catalyst. scielo.org.mx
Lewis AcidZnCl₂, FeCl₃C-N Coupling (Amination)High yield, reduced reaction time, compatible with microwave heating. researchgate.net

Stereoselective Synthesis and Chiral Control of this compound

Achieving absolute chiral control is the most critical aspect of synthesizing the ent- enantiomer. Since most syntheses naturally produce a racemic mixture of (S)- and (R)-pazufloxacin, the separation of these enantiomers is a widely documented and practical approach. sphinxsai.comnih.gov

High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are powerful analytical and preparative techniques for chiral resolution. sphinxsai.com These methods rely on the use of a chiral selector, which interacts differently with each enantiomer, allowing them to be separated. sphinxsai.com Common chiral selectors for fluoroquinolones include cyclodextrin (B1172386) derivatives. researchgate.net For instance, hydroxypropyl-β-cyclodextrin (HP-β-CD) has been successfully used as a chiral selector in the capillary zone electrophoresis (CZE) separation of pazufloxacin enantiomers. sphinxsai.comresearchgate.net The pH of the buffer is a critical parameter to optimize the resolution. researchgate.net

Table 3: Documented Methods for Chiral Separation of Pazufloxacin Enantiomers This table highlights established techniques for resolving racemic pazufloxacin, which is a primary method for obtaining pure ent-Pazufloxacin.

MethodChiral Selector/Stationary PhaseKey ParametersOutcomeReference(s)
Capillary Zone Electrophoresis (CZE)Hydroxypropyl-β-cyclodextrin (HP-β-CD)Buffer pH 5.04Efficient separation of enantiomers researchgate.net
Capillary Electrophoresis (CE)Hydroxypropyl-β-cyclodextrin (HP-β-CD) in a polyacrylamide-coated capillarypH, selector concentrationSuccessful chiral separation nih.govresearchgate.net
HPLCChiral Mobile Phase Additive or Chiral Stationary PhaseMobile phase compositionResolution of enantiomers mdpi.com

While resolution is effective, direct asymmetric synthesis, which creates only the desired enantiomer, is often a more elegant and economical approach for large-scale production. chiralpedia.comub.edu This would involve using a chiral catalyst or auxiliary to guide the formation of the (R)-stereocenter during the synthesis of the tricyclic core. rsc.orgmdpi.com

Derivatization Strategies for this compound

Derivatization of a molecule is crucial for various research applications, including the study of metabolic pathways, the development of analytical standards, and the exploration of new biological activities.

Synthesis of Deuterium-Labeled this compound for Research Applications

Isotopically labeled compounds, particularly those labeled with deuterium (B1214612), are invaluable tools in pharmaceutical research. researchgate.netprinceton.edu They are extensively used in metabolic studies to trace the fate of a drug in vivo and as internal standards for quantitative analysis by mass spectrometry. A deuterium-labeled version, Pazufloxacin-d4, is commercially available, indicating that synthetic routes have been developed. medchemexpress.com

The synthesis of such a compound would likely involve either starting with a deuterated precursor or performing a hydrogen-deuterium exchange reaction on a late-stage intermediate or the final molecule. researchgate.net Catalytic hydrogen-deuterium exchange using D₂O as the deuterium source is a common and efficient method for incorporating deuterium into organic molecules. researchgate.net

Exploration of Novel Functional Group Modifications

Modifying the functional groups of ent-Pazufloxacin can lead to new derivatives with altered properties or provide handles for conjugation to other molecules. The primary amine on the 1-aminocyclopropyl group at the C-10 position is a prime target for chemical modification.

A recent study demonstrated a safe and automated method for converting primary amines to azides using imidazole-1-sulfonyl azide (B81097) tetrafluoroboric acid. acs.org This reaction was successfully applied to pazufloxacin, converting the amine to an azide group with a 99% yield. acs.org The resulting azide is a versatile functional group that can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link pazufloxacin to other molecules, like aminoglycosides or fluorescent tags. acs.orgacs.org

Table 4: Reported Derivatization of Pazufloxacin This table details examples of chemical modifications applied to the pazufloxacin molecule.

Starting MaterialReagent(s)Functional Group ModifiedProductApplication / PurposeReference(s)
Pazufloxacin MesylateImidazole-1-sulfonyl azide tetrafluoroboric acid, KHCO₃Primary aminePazufloxacin azideLate-stage functionalization, precursor for click chemistry acs.org
PazufloxacinDeuterium source (e.g., D₂O) with catalystC-H bondsPazufloxacin-d4Internal standard for mass spectrometry, metabolic studies researchgate.netmedchemexpress.com

Conjugation Chemistry for this compound-Based Research Probes

The development of research probes from small molecules like this compound is crucial for studying their interactions with biological systems, identifying molecular targets, and developing diagnostic tools. Conjugation chemistry provides the means to attach pazufloxacin to other molecular entities, such as fluorescent dyes, affinity tags (like biotin), or large biomolecules, to create these functional probes. chematech-mdt.comnih.govnih.gov

A cornerstone of modern bioconjugation is "click chemistry," a set of reactions known for their high efficiency, specificity, and biocompatibility. googleapis.comjenkemusa.com The chemical modification of the primary amine on pazufloxacin to an azide group via a diazotransfer reaction is a critical enabling step for this approach. researchgate.net The resulting azide-modified pazufloxacin serves as a versatile intermediate. It can be readily and specifically reacted with molecules containing a terminal alkyne or a strained cyclooctyne (B158145) (in copper-free click reactions) to form a stable triazole linkage. researchgate.netjenkemusa.com This modular strategy allows for the efficient construction of diverse research probes.

The general structure of such a probe often consists of several key components: the targeting ligand (ent-pazufloxacin), a reporter group (e.g., a fluorophore), and often a linker to connect them. nih.govnih.gov For target identification studies, a photoreactive group and an enrichment tag like biotin (B1667282) may also be included. nih.gov

Examples of conjugation strategies for creating pazufloxacin-based research tools include:

Immunoassay Reagents: Pazufloxacin has been chemically coupled to carrier proteins such as ovalbumin (OVA). This bioconjugate can then be used as a coating antigen in a competitive enzyme-linked immunosorbent assay (ELISA) to detect the target molecule with high sensitivity. nih.gov

Fluorescent Probes: The azide-modified pazufloxacin can be conjugated to a fluorescent dye (a fluorophore) that has a compatible alkyne handle. thermofisher.com This creates a fluorescent probe that allows for the visualization and tracking of the drug in cellular systems using fluorescence microscopy. In a related approach, biomolecule-stabilized gold nanoclusters have been developed as a novel fluorescent probe for the detection of pazufloxacin mesilate. researchgate.net

These conjugation methods transform this compound from a standalone compound into a versatile component of sophisticated research probes, facilitating deeper investigations into its biological functions and mechanisms of action.

Table 2: Conjugation Strategies for Pazufloxacin-Based Research Probes

Conjugation Strategy Key Reaction Attached Moiety Application of Resulting Probe Reference(s)
Click Chemistry Azide-Alkyne Cycloaddition Fluorescent Dye, Biotin, or other reporter/affinity tags with an alkyne group. Live-cell imaging, target identification, affinity purification of binding partners. researchgate.netjenkemusa.com
Amide Coupling Standard protein conjugation (e.g., via EDC/NHS chemistry) Carrier proteins (e.g., Ovalbumin, Bovine Serum Albumin). Development of immunoassays (ELISA) for detection and quantification. nih.gov

| Nanoparticle-Based Sensing | Adsorption/interaction | Biomolecule-stabilized gold nanoclusters. | Creating fluorescent nanosensors for sensitive detection. | researchgate.net |

Molecular Mechanism of Action of Ent Pazufloxacin Mesylate

Inhibition of Bacterial Type II Topoisomerases

Bacterial type II topoisomerases are vital enzymes that manage the topological states of DNA, a process fundamental for DNA replication and transcription. mdpi.com ent-Pazufloxacin Mesylate targets these enzymes, demonstrating a potent inhibitory effect that is selective for bacterial topoisomerases over their eukaryotic counterparts. echemi.commdpi.comnih.gov

This compound effectively inhibits bacterial DNA gyrase, an enzyme essential for introducing negative supercoils into DNA and relaxing supercoils ahead of replication forks. echemi.comnih.govnewtbdrugs.org This enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (A₂B₂). mdpi.com The inhibitory action of fluoroquinolones like pazufloxacin (B1662166) hinders the enzyme's ability to reseal the DNA strands after nicking them, which is a crucial step in its function. nih.gov In Gram-negative bacteria, DNA gyrase is often considered the primary target for fluoroquinolones. mdpi.com

Research has quantified the inhibitory activity of pazufloxacin against DNA gyrase from different bacterial species. The 50% inhibitory concentrations (IC₅₀) highlight its potent effect. medchemexpress.com

Table 1: 50% Inhibitory Concentration (IC₅₀) of Pazufloxacin (T-3761) against Bacterial DNA Gyrase

Bacterial Source IC₅₀ (µg/mL)
E. coli 0.88 medchemexpress.com

This data reflects the concentration of Pazufloxacin required to inhibit 50% of the DNA gyrase activity.

In addition to DNA gyrase, this compound also targets bacterial topoisomerase IV. echemi.comresearchgate.net This enzyme is structurally similar to DNA gyrase and is composed of two ParC and two ParE subunits (C₂E₂). mdpi.com Topoisomerase IV plays a critical role in decatenation, the process of separating interlinked daughter chromosomes following DNA replication. mdpi.com Inhibition of topoisomerase IV prevents this separation, leading to a failure in bacterial cell division. In many Gram-positive bacteria, such as Staphylococcus aureus, topoisomerase IV is the preferential target for fluoroquinolones. echemi.commdpi.com

The ability of this compound to inhibit both DNA gyrase and topoisomerase IV is described as a multimodal or dual-targeting mechanism of action. researchgate.netscribd.com This dual inhibition contributes significantly to its broad-spectrum antibacterial potency and is linked to a lower potential for the development of bacterial resistance. researchgate.netscribd.com By having two essential targets, the likelihood of a single mutation conferring high-level resistance is reduced. nih.gov

Studies on S. aureus have shown that pazufloxacin inhibits both DNA gyrase and topoisomerase IV at nearly the same concentration, demonstrating a balanced dual-targeting profile in this organism. science.gov

Table 2: Comparative Inhibition of S. aureus Topoisomerases by Pazufloxacin

Enzyme Target 50% Inhibitory Concentration (IC₅₀)
DNA Gyrase Nearly the same as Topoisomerase IV science.gov

This balanced inhibition highlights the dual-targeting nature of the compound against S. aureus.

Targeting Bacterial Topoisomerase IV (ParC and ParE Subunits)

Molecular Interactions and Binding Dynamics with Bacterial DNA-Enzyme Complexes

The bactericidal activity of this compound is not merely due to enzyme inhibition but also involves its interaction with the complex formed by the topoisomerase and bacterial DNA.

This compound exhibits DNA antagonistic actions. scribd.com Spectroscopic studies on the interaction between pazufloxacin and calf thymus DNA indicate that the binding mode is likely groove binding. nih.gov This is distinct from intercalation, where a molecule inserts itself between the base pairs of the DNA helix. nih.gov The compound's selective antagonism toward bacterial DNA, while not inhibiting eukaryotic topoisomerase, is a key feature of its mechanism, contributing to its therapeutic utility. mdpi.comnih.gov The interaction with single-stranded DNA has been observed to be stronger than with double-stranded DNA. nih.gov

Fluoroquinolones like pazufloxacin function by trapping the topoisomerase enzymes on the DNA in a state known as a cleavage complex. nih.gov In this complex, the DNA is cleaved, but the enzyme is covalently bound to the broken ends. The drug stabilizes this intermediate state, preventing the enzyme from completing its function of resealing the DNA break. nih.govnih.gov The accumulation of these stalled cleavage complexes is a potent trigger for a cascade of events leading to cell death. nih.gov Ultimately, this process leads to the release of lethal double-strand DNA breaks, causing fragmentation of the bacterial chromosome and resulting in rapid bactericidal action. mdpi.comnih.govnih.govselleckchem.com

DNA Antagonistic Actions of this compound

Post-Antibiotic Effect (PAE) Mechanisms

The post-antibiotic effect (PAE) is the persistent suppression of bacterial growth that continues even after the concentration of an antibiotic in the surrounding medium falls below the minimum inhibitory concentration (MIC). wikipedia.org Fluoroquinolones, including pazufloxacin, are known to exhibit a moderate PAE against susceptible bacteria. wikipedia.orgderangedphysiology.com This effect is a significant pharmacodynamic parameter, as a longer PAE can allow for less frequent dosing intervals. emerypharma.comdovepress.com

The mechanisms underlying the PAE of fluoroquinolones are multifactorial and stem from their primary action on DNA synthesis. Proposed mechanisms include:

Slow Recovery from Non-lethal Damage: The inhibition of DNA gyrase and topoisomerase IV causes significant disruption to DNA structure. Even after the drug is removed, bacteria require a considerable amount of time to repair this damage and synthesize new enzymes before normal growth can resume. wikipedia.org

Persistence at the Target Site: The drug may persist at its binding site on the DNA-enzyme complex or within the periplasmic space of the bacteria for a period after the external concentration has decreased. wikipedia.org

Drug Detoxification Dynamics: A general model suggests that the PAE can be explained by the time it takes for a bacterial cell to detoxify itself after the antibiotic is removed from the environment. embopress.org This process involves the export of the antibiotic via efflux pumps and the intracellular titration of the remaining drug molecules by their targets. embopress.org

The persistent effects of pazufloxacin have been demonstrated in vivo. Studies on its activity against Pseudomonas aeruginosa show that its therapeutic efficacy correlates well with pharmacodynamic indices that account for drug concentration over time, such as the ratio of the area under the free concentration-time curve to the MIC (fAUC24/MIC) and the ratio of the maximum free concentration to the MIC (fCmax/MIC). researchgate.net These parameters are considered robust indicators of the drug's sustained antibacterial activity, encompassing the PAE. infectweb.com

Table 2: Target Pharmacodynamic Values of Pazufloxacin for Bactericidal Activity Against P. aeruginosa

Desired Effect Target fAUC24/MIC Target fCmax/MIC
Stasis (No change in bacterial count) 46.1 5.5
1-log10 kill 63.8 7.1
2-log10 kill 100.8 10.8

Data sourced from a study on a murine thigh infection model. researchgate.net

These findings illustrate that the sustained bactericidal activity of pazufloxacin is concentration-dependent and persists beyond the immediate period of drug exposure, a characteristic feature of the post-antibiotic effect. researchgate.net

In Vitro Antimicrobial Spectrum and Potency of Ent Pazufloxacin Mesylate

Broad-Spectrum Activity Against Gram-Positive Bacteriamedchemexpress.comresearchgate.net

Pazufloxacin (B1662166) Mesylate exhibits potent bactericidal activity against numerous Gram-positive clinical isolates. medchemexpress.com

Activity Against Staphylococcus aureus (including Methicillin-Resistant Strains)

Pazufloxacin has demonstrated significant efficacy against Staphylococcus aureus, a leading cause of both community-acquired and hospital-acquired infections. ncats.ioscribd.comoup.com Its activity extends to methicillin-resistant Staphylococcus aureus (MRSA) strains, which pose a considerable therapeutic challenge. researchgate.netoup.com

Studies have reported the Minimum Inhibitory Concentration required to inhibit 90% of isolates (MIC90) for pazufloxacin against S. aureus, including MRSA, to be between 0.2 to 0.39 µg/mL. ncats.io Another study found the MIC90 of pazufloxacin against MRSA to be 16 μg/ml, where it was noted as the most potent agent among those tested. researchgate.net For methicillin-susceptible Staphylococcus aureus (MSSA), the MIC90 has been reported in the range of 0.39 to 6.25 µg/mL. medchemexpress.com

Bacterial Strain MIC90 (µg/mL) Source(s)
Staphylococcus aureus 0.2 - 4 ncats.ioresearchgate.net
Methicillin-Resistant S. aureus (MRSA) 0.39 - 16 ncats.ioresearchgate.net
Methicillin-Susceptible S. aureus (MSSA) 0.39 - 6.25 medchemexpress.com

Activity Against Streptococcus agalactiae

Research into the efficacy of pazufloxacin against bacteria implicated in obstetric and gynecological infections has provided data on its activity against Streptococcus agalactiae. For clinical isolates of S. agalactiae, both the MIC for 50% of isolates (MIC50) and the MIC90 were reported to be 3.13 µg/mL. researchgate.net

Bacterial Strain MIC50 (µg/mL) MIC90 (µg/mL) Source(s)
Streptococcus agalactiae 3.13 3.13 researchgate.net

Activity Against Clostridium spp.

Pazufloxacin has also shown activity against anaerobic Gram-positive bacteria, including Clostridium species. The MIC90 for pazufloxacin against Clostridium spp. has been reported to be in the range of 0.39 to 6.25 µg/mL. medchemexpress.com

Bacterial Strain MIC90 Range (µg/mL) Source(s)
Clostridium spp. 0.39 - 6.25 medchemexpress.com

Broad-Spectrum Activity Against Gram-Negative Bacteriamedchemexpress.comresearchgate.net

Pazufloxacin demonstrates potent in vitro activity against a variety of Gram-negative bacteria, with its efficacy being comparable or superior to other quinolones in many cases. ncats.ioresearchgate.net

Activity Against Pseudomonas aeruginosa

Pseudomonas aeruginosa is a significant opportunistic pathogen, particularly in hospital settings, and pazufloxacin has shown potent activity against it. nih.govresearchgate.net It has been reported to be more potent against P. aeruginosa than other quinolones like tosufloxacin (B10865), norfloxacin (B1679917), and ofloxacin (B1677185). ncats.io Studies have documented an MIC90 of 0.78 µg/mL for clinical isolates of P. aeruginosa. ncats.io Another study found an MIC50 of 0.78 µg/mL and an MIC90 of 12.5 µg/mL. researchgate.net The compound is also effective against P. aeruginosa strains that are resistant to imipenem (B608078) and gentamicin. researchgate.net

Bacterial Strain MIC50 (µg/mL) MIC90 (µg/mL) Source(s)
Pseudomonas aeruginosa 0.78 0.78 - 12.5 ncats.ioresearchgate.net

Activity Against Escherichia coli

As a member of the Enterobacteriaceae family, Escherichia coli is a common cause of various infections. Pazufloxacin exhibits strong antibacterial activity against E. coli. ncats.ioresearchgate.net The MIC90 for E. coli has been reported to be ≤ 0.25 µg/mL. ncats.io More detailed studies have specified an MIC50 of 0.025 µg/mL and an MIC90 of 0.025 to 0.10 µg/mL for clinical isolates. researchgate.netnih.gov

Bacterial Strain MIC50 (µg/mL) MIC90 (µg/mL) Source(s)
Escherichia coli 0.025 0.025 - 0.10 researchgate.netnih.gov

Activity Against Klebsiella pneumoniae

Pazufloxacin has demonstrated notable in vitro activity against Klebsiella pneumoniae. Studies have reported a Minimum Inhibitory Concentration for 90% of organisms (MIC90) of 0.5 µg/mL for pazufloxacin against K. pneumoniae, which is equivalent to the MIC90 of levofloxacin. researchgate.net Another study indicated that pazufloxacin has an MIC90 of ≤ 0.25 ug/ml against Klebsiella species. ncats.io The antibacterial activity of pazufloxacin against Gram-negative bacteria, including K. pneumoniae, is generally considered superior to its activity against Gram-positive bacteria. researchgate.net

Table 1: In Vitro Activity of Pazufloxacin Against Klebsiella pneumoniae

Parameter Value (µg/mL) Reference
MIC90 0.5 researchgate.net

Activity Against Haemophilus influenzae

Pazufloxacin exhibits potent in vitro activity against Haemophilus influenzae. Research has shown an MIC90 of ≤ 0.013 µg/L for clinical isolates of H. influenzae. ncats.io Another study reported a higher MIC90 of 0.5 µg/mL for pazufloxacin against this organism. researchgate.net

Table 2: In Vitro Activity of Pazufloxacin Against Haemophilus influenzae

Parameter Value Reference
MIC90 ≤ 0.013 µg/L ncats.io

Activity Against Proteus mirabilis

Pazufloxacin has shown good in vitro activity against members of the Enterobacteriaceae family, including Proteus species. ncats.io The MIC90 of pazufloxacin against Proteus species has been reported to be ≤ 0.25 ug/ml. ncats.io

Table 3: In Vitro Activity of Pazufloxacin Against Proteus mirabilis

Parameter Value (µg/mL) Reference

Activity Against Serratia marcescens

Pazufloxacin has demonstrated potent in vitro activity against Serratia marcescens, including quinolone-resistant strains. medchemexpress.com The MIC90 for pazufloxacin against Serratia species is reported to be ≤ 0.25 ug/ml. ncats.io

Table 4: In Vitro Activity of Pazufloxacin Against Serratia marcescens

Parameter Value (µg/mL) Reference

Activity Against Shigella spp.

Pazufloxacin has shown strong antibacterial activity against Shigella species. nih.gov In a study comparing its activity against various enteritis-causing pathogens, the MIC90 of pazufloxacin against 65 strains of Shigella spp. was 0.025 µg/mL. nih.gov When tested against a collection of 51 stocked strains of Shigella spp., the MIC90 of pazufloxacin was 0.05 µg/mL. nih.gov Generally, pazufloxacin demonstrates similar or greater activity compared to other quinolones against Shigella species, with a reported MIC90 of ≤ 0.25 µg/mL. ncats.io

Table 5: In Vitro Activity of Pazufloxacin Against Shigella spp.

Isolate Group Number of Strains MIC90 (µg/mL) Reference
Clinical Isolates 65 0.025 nih.gov
Stocked Strains 51 0.05 nih.gov

Activity Against Salmonella spp.

Pazufloxacin exhibits potent in vitro activity against Salmonella species. nih.gov For 13 clinical isolates of Salmonella spp. from patients with infectious enteritis, the MIC90 of pazufloxacin was 0.025 µg/mL. nih.gov In a separate analysis of 50 stocked strains of Salmonella spp., the MIC90 was found to be 0.05 µg/mL. nih.gov Pazufloxacin's activity is considered comparable to or greater than other quinolones, with a general MIC90 of ≤ 0.25 µg/mL against Salmonella species. ncats.io

Table 6: In Vitro Activity of Pazufloxacin Against Salmonella spp.

Isolate Group Number of Strains MIC90 (µg/mL) Reference
Clinical Isolates 13 0.025 nih.gov
Stocked Strains 50 0.05 nih.gov

Activity Against Legionella species

Pazufloxacin has demonstrated potent in vitro activity against various Legionella species. In a study evaluating its efficacy against 76 different Legionella spp. strains, the MIC90 of pazufloxacin was 0.032 mg/L. nih.gov Another study involving 58 clinical isolates of Legionella species found that pazufloxacin had an MIC90 of 0.03-0.06 μg/ml. legionellaonline.it Furthermore, pazufloxacin has shown potent activity against clinical isolates of L. pneumophila serogroups 1, 3, and 5, as well as Legionella micdadei, Legionella dumoffii, and Legionella longbeachae serogroup 1. nih.gov

Table 7: In Vitro Activity of Pazufloxacin Against Legionella species

Strain Collection Number of Strains MIC90 Reference
ATCC and Clinical Isolates 76 0.032 mg/L nih.gov

Activity Against Vibrio spp.

ent-Pazufloxacin mesylate has demonstrated notable in vitro activity against various species of the genus Vibrio, which are pathogenic bacteria responsible for gastrointestinal and other infections. Clinical studies have shown high bacteriological efficacy rates of pazufloxacin against Vibrio parahaemolyticus and Vibrio cholerae non-O1, with eradication rates reaching 100% in treated patients. jst.go.jp While specific Minimum Inhibitory Concentration (MIC) values from a wide range of studies are not extensively detailed in the available literature, the compound is recognized for its therapeutic potential against infections caused by Vibrio species. jst.go.jppdf4pro.comgoogle.comlrv.ltmedindia.netf1000research.com

Activity Against Aeromonas spp. and Plesiomonas shigelloides

The in vitro and clinical efficacy of this compound extends to other significant Gram-negative bacteria such as Aeromonas spp. and Plesiomonas shigelloides. Research has indicated that pazufloxacin exhibits potent activity against Aeromonas species, with a Minimum Inhibitory Concentration for 90% of isolates (MIC90) reported to be ≤ 0.25 µg/mL. ncats.io Clinical investigations have further substantiated its effectiveness, with a 100% bacteriological efficacy rate observed against Aeromonas spp. and Plesiomonas shigelloides in patients with infectious enteritis. jst.go.jp These findings underscore the compound's significant antimicrobial action against these pathogens. medindia.netncats.ioresearchgate.netgoogleapis.comnih.govepo.orgnih.govnih.gov

Activity Against Anaerobic Bacteria

This compound exhibits a broad spectrum of activity that includes various anaerobic bacteria, which are common pathogens in polymicrobial infections. nih.govnih.govjst.go.jpuu.nljst.go.jp Studies have evaluated its potency against several clinically important anaerobic species.

Activity Against Peptostreptococcus magnus

ent-Pazufloxacin has shown moderate activity against Peptostreptococcus magnus (now known as Finegoldia magna), a Gram-positive anaerobic coccus. In a study evaluating its effect on bacteria causing obstetric and gynecological infections, the MIC for 50% of the clinical isolates (MIC50) of P. magnus was 6.25 µg/mL. researchgate.netnih.govjst.go.jp The MIC90 for the same isolates was reported to be 25 µg/mL. researchgate.netnih.govjst.go.jpresearchgate.net

Activity Against Bacteroides fragilis

The in vitro activity of ent-pazufloxacin against Bacteroides fragilis, a significant anaerobic Gram-negative bacillus, has been documented. For clinical isolates from obstetric and gynecological infections, the MIC50 was found to be 6.25 µg/mL. researchgate.netnih.govjst.go.jp The MIC90 for these isolates was 12.5 µg/mL. researchgate.netnih.govjst.go.jpresearchgate.net Another study focusing on polymicrobial infections reported a MIC of 3.13 µg/mL for a specific strain of B. fragilis. nih.gov However, some studies suggest that pazufloxacin may have weaker activity against Bacteroides fragilis group organisms compared to other anaerobes. jst.go.jp

Activity Against Prevotella bivia

Prevotella bivia, an anaerobic Gram-negative bacillus often implicated in female genital tract infections, has also been tested against ent-pazufloxacin. gwu.edue-aaps.org For clinical isolates from this setting, the MIC50 was determined to be 12.5 µg/mL, and the MIC90 was 25 µg/mL. researchgate.netnih.govjst.go.jpresearchgate.net Some research indicates that pazufloxacin may not be as effective against P. bivia compared to other Prevotella species. jst.go.jp

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Profiling

The antimicrobial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that will kill 99.9% of the initial bacterial inoculum.

Generally, the MBC values of pazufloxacin have been reported to be either equal to or twofold greater than the MIC values, indicating its bactericidal action.

Below are tables summarizing the available MIC data for ent-pazufloxacin against the specified bacteria.

Table 1: In Vitro Activity of ent-Pazufloxacin Against Anaerobic Bacteria from Obstetric and Gynecological Infections

OrganismMIC50 (µg/mL)MIC90 (µg/mL)Source(s)
Peptostreptococcus magnus6.2525 researchgate.netnih.govjst.go.jpresearchgate.net
Bacteroides fragilis6.2512.5 researchgate.netnih.govjst.go.jpresearchgate.net
Prevotella bivia12.525 researchgate.netnih.govjst.go.jpresearchgate.net

Table 2: Bacteriological Efficacy of ent-Pazufloxacin in Infectious Enteritis

OrganismBacteriological Efficacy Rate (%)Source(s)
Vibrio parahaemolyticus100 jst.go.jp
Vibrio cholerae non-O1100 jst.go.jp
Aeromonas spp.100 jst.go.jp
Plesiomonas shigelloides100 jst.go.jp

Table 3: General MIC90 Data for ent-Pazufloxacin

OrganismMIC90 (µg/mL)Source(s)
Aeromonas spp.≤ 0.25 ncats.io

Comparative In Vitro Potency Against Other Antimicrobials

The in vitro activity of this compound has been evaluated against a wide range of bacterial pathogens and compared with other fluoroquinolones and antimicrobial agents from different classes. These studies establish its relative potency and spectrum of activity. The minimum inhibitory concentration (MIC) is a key measure of potency, representing the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium. idexx.com

Research indicates that pazufloxacin demonstrates potent activity against both Gram-positive and Gram-negative bacteria. jst.go.jpmedchemexpress.com Its antibacterial activity against Gram-negative bacteria is generally considered superior to its activity against Gram-positive bacteria. researchgate.net

Comparative Activity Against Gram-Positive Bacteria

Against Staphylococcus aureus, including methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains, pazufloxacin has shown significant potency. The MIC required to inhibit 90% of isolates (MIC90) for pazufloxacin against MSSA was 0.39 μg/ml, which was more potent than other tested fluoroquinolones like ofloxacin, norfloxacin, ciprofloxacin (B1669076), and levofloxacin. jst.go.jp For MRSA isolates, the MIC90 of pazufloxacin was 12.5 μg/ml. jst.go.jp In another study, the MIC90 of pazufloxacin against MRSA was reported as 16 μg/ml, which was the most potent among the tested agents, including ofloxacin, ciprofloxacin, imipenem, ceftazidime, gentamicin, and minocycline (B592863). researchgate.net Furthermore, some ciprofloxacin-resistant S. aureus isolates remained susceptible to pazufloxacin. jst.go.jp For Staphylococcus epidermidis, the MIC90 of pazufloxacin ranged from 0.25 to 4 μg/ml. researchgate.net

Comparative MIC90 Values (μg/mL) Against Staphylococcus aureus
OrganismThis compoundCiprofloxacinLevofloxacinOfloxacinNorfloxacin
Methicillin-Susceptible S. aureus (MSSA)0.39 jst.go.jp>0.39 jst.go.jp>0.39 jst.go.jp>0.39 jst.go.jp>0.39 jst.go.jp
Methicillin-Resistant S. aureus (MRSA)12.5 jst.go.jp>12.5 jst.go.jp>12.5 jst.go.jp>12.5 jst.go.jp>12.5 jst.go.jp

Comparative Activity Against Gram-Negative Bacteria

Pazufloxacin demonstrates robust activity against a variety of Gram-negative bacteria. Against Pseudomonas aeruginosa, pazufloxacin is more potent than tosufloxacin, norfloxacin, and ofloxacin. ncats.io The MIC90 of pazufloxacin against P. aeruginosa has been reported as 3.13 μg/ml and 0.78 μg/ml in different studies, with activity comparable to ciprofloxacin. jst.go.jpncats.io A study focusing on the P. aeruginosa ATCC 27853 strain identified an MIC of 0.5 µg/mL. mdpi.com

For Enterobacteriaceae, pazufloxacin shows activity that is similar to or twofold greater than other quinolones. ncats.io The MIC90 values against most Enterobacteriaceae (excluding Serratia marcescens) were found to be in the range of 0.024 to 0.39 μg/ml. jst.go.jp Its activity against Serratia marcescens (MIC90 of 6.25 μg/ml) was comparable to ciprofloxacin and better than ofloxacin, norfloxacin, and levofloxacin. jst.go.jp The MIC90 for clinical isolates of Haemophilus influenzae is reported to be ≤ 0.013 µg/L. ncats.io

Comparative MIC90 Values (μg/mL) Against Gram-Negative Bacteria
OrganismThis compoundCiprofloxacinLevofloxacinOfloxacinNorfloxacin
Pseudomonas aeruginosa3.13 jst.go.jpComparable to Pazufloxacin jst.go.jp>3.13 jst.go.jp>3.13 jst.go.jp>3.13 jst.go.jp
Serratia marcescens6.25 jst.go.jpComparable to Pazufloxacin jst.go.jp>6.25 jst.go.jp>6.25 jst.go.jp>6.25 jst.go.jp
Enterobacteriaceae (general)≤0.25 ncats.ioSimilar to or less potent than Pazufloxacin ncats.io-Similar to or less potent than Pazufloxacin ncats.ioSimilar to or less potent than Pazufloxacin ncats.io

Bacterial Resistance Mechanisms and Ent Pazufloxacin Mesylate

Resistance Mechanisms to Fluoroquinolones

Bacteria employ several key strategies to overcome the action of fluoroquinolone antibiotics. These mechanisms include altering the drug's molecular targets, actively pumping the drug out of the cell, reducing the drug's ability to enter the cell, and, in some cases, enzymatically inactivating the antibiotic.

Target-Site Mutations (DNA Gyrase and Topoisomerase IV)

The primary targets for fluoroquinolone antibiotics are two essential bacterial enzymes: DNA gyrase and topoisomerase IV. oup.comnih.gov These enzymes manage the topology of DNA during replication and are vital for the cell's survival. oup.com Fluoroquinolones function by stabilizing the complex formed between these enzymes and DNA, which leads to breaks in the bacterial chromosome and subsequent cell death. oup.comelsevier.es

The most prevalent mechanism of high-level fluoroquinolone resistance involves mutations in the genes that code for these enzymes. researchgate.netnih.gov These mutations typically occur in specific areas known as the quinolone resistance-determining regions (QRDRs). researchgate.net Alterations in these regions of the GyrA and ParC subunits reduce the binding affinity of fluoroquinolones to the enzyme-DNA complex. nih.gov In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is the initial target. oup.com The accumulation of mutations in both enzymes can result in very high levels of resistance. nih.govpnas.org

Table 1: Key Genes and Enzymes in Fluoroquinolone Target-Site Resistance

Gene Encoded Enzyme Subunit Role in DNA Replication Common Consequence of Mutation
gyrA DNA Gyrase Subunit A Manages DNA supercoiling elsevier.es Reduced fluoroquinolone binding researchgate.netnih.gov
gyrB DNA Gyrase Subunit B ATPase activity for gyrase function elsevier.es Less common, but contributes to resistance elsevier.es
parC Topoisomerase IV Subunit C Decatenation of daughter chromosomes oup.com Reduced fluoroquinolone binding researchgate.netnih.gov
parE Topoisomerase IV Subunit E ATPase activity for topoisomerase IV elsevier.es Less common, but contributes to resistance elsevier.es

Efflux Pump Systems

Efflux pumps are membrane proteins that actively expel a wide variety of toxic substances, including antibiotics, from the bacterial cell. mdpi.commdpi.com The overexpression of these pumps is a significant mechanism of resistance, as it lowers the intracellular concentration of fluoroquinolones, preventing them from reaching their targets. mdpi.comnih.gov

Multiple families of efflux pumps are involved in fluoroquinolone resistance, including the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), and the resistance-nodulation-division (RND) family. mdpi.comnih.gov In Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli, RND pumps such as the AcrAB-TolC system are major contributors to resistance. asm.orgfrontiersin.org In Gram-positive bacteria like Staphylococcus aureus, the NorA efflux pump (an MFS transporter) confers resistance to fluoroquinolones like ciprofloxacin (B1669076). researchgate.netnih.gov While efflux pumps alone may only provide low-level resistance, they can work in concert with target-site mutations to produce high levels of clinical resistance. oup.com

Reduced Outer Membrane Permeability

In Gram-negative bacteria, the outer membrane acts as a barrier that antibiotics must cross to reach their intracellular targets. nih.govnih.gov Hydrophilic antibiotics like fluoroquinolones primarily enter the cell through water-filled protein channels called porins. nih.govbohrium.commdpi.com

A common resistance strategy involves reducing the permeability of this outer membrane by altering the number or type of porin channels. nih.govbohrium.commdpi.com For instance, a decrease in the expression of the OmpF porin in E. coli is linked to reduced susceptibility to certain fluoroquinolones. nih.govmdpi.com This mechanism decreases the influx of the antibiotic into the cell, thereby contributing to resistance, often in combination with efflux pump overexpression. nih.gov

Enzyme Inactivation/Degradation

A less common but clinically relevant mechanism of resistance is the direct inactivation of fluoroquinolones by bacterial enzymes. asm.org The most well-known example is a variant of an aminoglycoside acetyltransferase called AAC(6')-Ib-cr. frontiersin.orgmcmaster.ca This plasmid-mediated enzyme is capable of acetylating the piperazinyl amine group of certain fluoroquinolones, such as ciprofloxacin and norfloxacin (B1679917), thereby inactivating them. asm.orgresearchgate.net While the resistance conferred by AAC(6')-Ib-cr on its own is typically low-level, its presence can facilitate the selection of mutations that lead to higher levels of resistance. asm.orgresearchgate.net

ent-Pazufloxacin Mesylate's Low Propensity for Resistance Development

This compound is an enantiomer of the clinically utilized fluoroquinolone, Pazufloxacin (B1662166) Mesylate. medchemexpress.com Enantiomers are non-superimposable mirror-image molecules that can possess distinct biological activities. Research indicates that this compound may have a reduced tendency for fostering bacterial resistance. scribd.comresearchgate.netmdpi.com

Impact of Multimodal Mechanism of Action on Resistance

The lower potential for resistance development with this compound is thought to be associated with a multimodal mechanism of action. scribd.comresearchgate.net Like other fluoroquinolones, it inhibits both DNA gyrase and topoisomerase IV. scribd.com However, it has been suggested that it may possess additional DNA antagonistic actions. scribd.comresearchgate.net This multi-faceted attack on the bacterial cell could mean that a bacterium would need to acquire several mutations simultaneously to achieve resistance, which is a less frequent event compared to developing a single target-site mutation. pnas.org

Furthermore, some evidence suggests that pazufloxacin is not significantly affected by efflux-mediated resistance mechanisms. scribd.com If this compound is also a poor substrate for these pumps, it would maintain a higher effective concentration inside the bacterial cell, enhancing its antibacterial activity and lowering the probability of resistance selection. scribd.com This combination of a potential multi-target action and evasion of efflux pumps points to a lower propensity for the development of resistance. scribd.comresearchgate.net

Table 2: Postulated Resistance-Limiting Characteristics of Pazufloxacin Analogs

Feature Hypothesized Effect Implication for Resistance
Multimodal Action Inhibits DNA gyrase, topoisomerase IV, and may have other DNA antagonistic effects. scribd.comresearchgate.net A single mutation is less likely to confer resistance, reducing the frequency of resistant strain emergence. pnas.org
Efflux Pump Evasion Suggested to be a poor substrate for common efflux pumps. scribd.com Maintains higher intracellular drug levels, overcoming resistance mediated by active efflux. scribd.com

Resistance to Efflux Mechanisms

Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide array of toxic compounds, including antibiotics, from the cell's interior. nih.gov This mechanism prevents the accumulation of the antibiotic to a concentration high enough to exert its inhibitory or lethal effect, thereby contributing to bacterial resistance. frontiersin.org In Gram-negative bacteria, these pumps are often complex tripartite systems that span the inner membrane, the periplasm, and the outer membrane. frontiersin.org Several families of efflux pumps have been identified, with the Resistance-Nodulation-Division (RND) family being of significant clinical importance, particularly in pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii. nih.govmdpi.com

Overexpression of intrinsic efflux systems is a common mechanism for multidrug resistance (MDR) in these pathogens. researchgate.net For instance, in P. aeruginosa, the MexAB-OprM, MexCD-OprJ, MexEF-OprN, and MexXY-OprM efflux pumps of the RND family are major contributors to resistance against various classes of antibiotics, including fluoroquinolones. nih.govmdpi.com Similarly, in A. baumannii, the AdeABC and AdeIJK efflux pumps are key to its resistance profile. researchgate.netnih.gov The overexpression of these pumps can be triggered by mutations in their regulatory genes. mdpi.com

While research specifically detailing the interaction of this compound with individual efflux pumps is limited, studies on pazufloxacin and related fluoroquinolones provide insight. Fluoroquinolones as a class are known substrates for many of these RND-type efflux pumps. nih.gov Research on clinical isolates of Pseudomonas putida has identified strains with high-level resistance to several fluoroquinolones, including pazufloxacin, in which efflux systems are a known resistance mechanism. oup.com The development of high fluoroquinolone resistance often involves a combination of target site mutations and the overexpression of efflux pumps, such as the AcrAB-TolC system in Escherichia coli. dovepress.com

The table below summarizes key efflux pump systems in two critical Gram-negative pathogens that contribute to resistance against fluoroquinolones, the class to which this compound belongs.

Pathogen Efflux Pump System (Family) Substrates Include Significance
Pseudomonas aeruginosaMexAB-OprM (RND)β-lactams, Quinolones, MacrolidesConstitutively expressed; major contributor to intrinsic and acquired MDR. nih.gov
MexCD-OprJ (RND)Quinolones, CefepimeNot typically expressed in wild-type strains but can be overexpressed through mutation, leading to high-level resistance. nih.gov
MexXY-OprM (RND)Aminoglycosides, FluoroquinolonesContributes to resistance against a broad spectrum of antibiotics. nih.gov
Acinetobacter baumanniiAdeABC (RND)Aminoglycosides, β-lactams, Quinolones, TigecyclineOverexpression is a common cause of MDR in clinical isolates. nih.gov
AdeIJK (RND)Broad substrate profileContributes to intrinsic and acquired multidrug resistance. researchgate.net

Studies on Cross-Resistance Patterns

Cross-resistance occurs when a bacterium develops resistance to one antibiotic and, as a result, becomes resistant to other, often structurally similar, antibiotics. drugbank.com This is a significant challenge in antibiotic therapy. For fluoroquinolones, cross-resistance is common and typically arises from mutations in the target enzymes—DNA gyrase (gyrA and gyrB genes) and topoisomerase IV (parC and parE genes)—or through the overexpression of broad-spectrum efflux pumps. nih.govdrugbank.com

Several studies and reviews suggest that pazufloxacin mesylate exhibits a low tendency for cross-resistance compared to other fluoroquinolones. mdpi.comresearchgate.net This characteristic is considered an advantage, potentially offering a therapeutic option against infections caused by bacteria resistant to other antimicrobial agents. frontiersin.orggoogle.com A comparative study on various clinical isolates found that some cultures that were resistant to other fluoroquinolones remained sensitive to low concentrations of pazufloxacin, indicating an absence of cross-resistance in those specific instances. researchgate.net

However, cross-resistance involving pazufloxacin can and does occur, particularly in strains that have acquired specific resistance mechanisms. A study on clinical isolates of Neisseria gonorrhoeae investigated the relationship between mutations in the quinolone resistance-determining regions (QRDR) of the gyrA and parC genes and the minimum inhibitory concentrations (MICs) of pazufloxacin and other fluoroquinolones. The results demonstrated that mutants with single or multiple substitutions in these genes were not only resistant to pazufloxacin but also showed clear cross-resistance to norfloxacin and ciprofloxacin. nih.gov

The data from the N. gonorrhoeae study is summarized in the table below, illustrating the impact of specific mutations on the MICs of three different fluoroquinolones.

Mutations Number of Strains Mean MIC (μg/ml)
GyrA ParC
Wild TypeWild Type11
Asp-95→GlyWild Type2
Ser-91→PheWild Type10
Ser-91→PheAsp-86→Asn1
Ser-91→Phe, Asp-95→GlyGlu-91→Gly1
Data derived from a study on Neisseria gonorrhoeae isolates. nih.gov

Similarly, a study on Pseudomonas putida found that clinical isolates with high-level resistance to fluoroquinolones were resistant to pazufloxacin as well as norfloxacin, levofloxacin, sparfloxacin, and gatifloxacin, indicating a pattern of cross-resistance within the quinolone class for these highly resistant strains. oup.com The development of resistance to one fluoroquinolone can select for mutants that are also resistant to others, especially when the underlying mechanism, such as target site modification, is shared. dovepress.com

Structure Activity Relationship Sar of Ent Pazufloxacin Mesylate

Core Fluoroquinolone Scaffold

Pazufloxacin (B1662166) is built upon a fused tricyclic quinolone core, a modification of the fundamental bicyclic quinolone nucleus essential for the antibacterial action of this class of drugs. scribd.comsigmachemical.com.cnveterinaryworld.org The foundational scaffold for all quinolones is the 4-pyridone-3-carboxylic acid moiety, which is crucial for their mechanism of action involving the inhibition of bacterial DNA gyrase and topoisomerase IV. mdpi.combrieflands.com These enzymes are vital for bacterial DNA replication, and their inhibition leads to rapid cell death. nih.gov

In Pazufloxacin, the core is distinguished by a fused ring between positions 1 and 8 of the quinolone structure, creating an oxazine (B8389632) ring. brieflands.com This tricyclic system, specifically a pyrido[1,2,3-de]-1,4-benzoxazine ring, introduces a chiral center at the C-3 position (bearing a methyl group), which has significant implications for its biological activity. mdpi.comnih.gov The presence of a fluorine atom at the C-6 position is a hallmark of the fluoroquinolone subclass, a feature known to enhance cell penetration and gyrase inhibition. mdpi.comresearchgate.net

Significance of the 1-Aminocyclopropyl Substituent at C10

The 1-aminocyclopropyl substituent at C-10 is a key contributor to the potent, broad-spectrum activity of Pazufloxacin. scribd.comveterinaryworld.orgnih.gov This structural element enhances its efficacy against a wide array of bacteria, encompassing both Gram-positive and Gram-negative pathogens. scribd.com Its activity extends to challenging, multi-drug resistant strains. scribd.comnih.gov For instance, Pazufloxacin demonstrates potent action against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, which are often resistant to other classes of antibiotics. scribd.comnih.gov The broad-spectrum nature conferred by this substituent makes it a valuable agent for empirical therapy where the causative pathogen is unknown. scribd.com

The primary mechanism of action for fluoroquinolones is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. mdpi.combiocat.com The substituents on the quinolone ring directly influence the interaction with these target enzymes. Pazufloxacin is a potent inhibitor of E. coli, P. aeruginosa, and S. aureus DNA gyrase. caymanchem.com It also effectively inhibits S. aureus topoisomerase IV. caymanchem.com The 1-aminocyclopropyl group at C-10, in conjunction with the rest of the molecule, is believed to facilitate a unique and stable interaction with the enzyme-DNA complex. mdpi.com This leads to the destruction of the supercoiled structure of bacterial DNA while not inhibiting eukaryotic topoisomerase, providing selective toxicity against bacteria. mdpi.com

Influence on Broad-Spectrum Activity

Chiral Properties and Activity

Pazufloxacin possesses a chiral center at the C-3 position of the oxazine ring, leading to the existence of two enantiomers: (S)- and (R)-isomers. nih.govpharmaffiliates.com Pazufloxacin itself is the levorotatory (S)-enantiomer, (-)-(S)-10-(1-aminocyclopropyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7Hpyrido[2,3-de] mdpi.comnih.govbenzoxazine-6-carboxylic acid. omicsonline.org The subject of this article, ent-Pazufloxacin, is the (R)-enantiomer.

Studies on other chiral fluoroquinolones, such as ofloxacin (B1677185), have demonstrated that the antibacterial activity is highly dependent on stereochemistry. The (S)-isomer of ofloxacin (levofloxacin) exhibits antibacterial activity up to two orders of magnitude greater than its (R)-isomer. nih.gov This significant difference in potency is attributed to the differential inhibitory activity against the target enzyme, DNA gyrase. nih.gov The more active (S)-enantiomer binds more effectively to the DNA-DNA gyrase complex. nih.gov It is well-established that for many chiral drugs, the pharmacological activity is predominantly restricted to one enantiomer, while the other may be inactive or even contribute to adverse effects. sphinxsai.com Following this principle, the (S)-enantiomer (Pazufloxacin) is the biologically active form, whereas the (R)-enantiomer (ent-Pazufloxacin) is expected to be significantly less potent. The separation of these enantiomers can be achieved using techniques like capillary zone electrophoresis with chiral selectors. researchgate.net

Comparative SAR Analysis with Other Fluoroquinolones

When compared to other fluoroquinolones, the structure of Pazufloxacin reveals several key differences that influence its activity.

FeaturePazufloxacinCiprofloxacin (B1669076)LevofloxacinMoxifloxacin
Core Structure Tricyclic (pyrido[1,2,3-de]-1,4-benzoxazine)Bicyclic (quinolone)Tricyclic (similar to Pazufloxacin)Bicyclic (naphthyridone)
N-1 Substituent Fused into tricyclic systemCyclopropylFused into tricyclic systemCyclopropyl
C-7/C-10 Substituent 1-Aminocyclopropyl (at C-10)PiperazinylFused into tricyclic systemDiazabicyclo[3.3.0]octane
C-8 Substituent Fused into tricyclic systemHydrogenFused into tricyclic systemMethoxy (B1213986)

This table provides a simplified comparison of key structural features.

Unlike Ciprofloxacin, which has a piperazinyl ring at C-7, Pazufloxacin features the 1-aminocyclopropyl group at C-10. mdpi.combrieflands.com This substitution pattern contributes to its potent activity, especially against resistant strains. scribd.comnih.gov Compared to Levofloxacin, which shares a similar tricyclic core, Pazufloxacin's distinct substituent at C-10 enhances its broad-spectrum capabilities. veterinaryworld.orgmdpi.com Moxifloxacin, with its C-8 methoxy group, shows enhanced activity against Gram-positive and atypical bacteria. mdpi.com Pazufloxacin's structure, however, provides a potent and broad antibacterial spectrum with a low propensity for generating cross-resistance with other fluoroquinolones. mdpi.comresearchgate.net

Rational Design for Enhanced Potency and Reduced Resistance

The development of Pazufloxacin is an example of rational drug design aimed at creating antibiotics that can overcome existing resistance challenges. nih.govnih.gov The structural modifications to the traditional fluoroquinolone scaffold are deliberate attempts to enhance potency and circumvent bacterial defense mechanisms.

The unique tricyclic structure and the 1-aminocyclopropyl substituent are key to its enhanced profile. scribd.commdpi.com These features are designed to create a molecule that interacts more effectively with bacterial topoisomerases, even those that have mutations conferring resistance to older quinolones. mdpi.com Furthermore, it has been suggested that Pazufloxacin is not significantly affected by efflux mechanism of resistance, a common way bacteria expel antibiotics. scribd.com The rational design strategy focuses on optimizing the molecular features that enhance target potency while minimizing recognition by resistance-conferring elements. nih.gov This approach has led to a compound with potent in vitro and in vivo activity against a wide range of pathogens, including those resistant to other antibiotic classes like cephalosporins and carbapenems. nih.gov

Preclinical Pharmacokinetics and Pharmacodynamics of Ent Pazufloxacin Mesylate in Animal Models

Pharmacokinetic Profiles in Various Animal Species (e.g., Mice, Rats, Rabbits, Buffalo Calves)

The pharmacokinetic profile of ent-pazufloxacin mesylate has been characterized in several animal species to understand its absorption, distribution, metabolism, and elimination. These studies reveal species-specific differences and provide a broad understanding of the compound's behavior in a biological system.

Following administration, this compound is absorbed into the systemic circulation, with the rate and extent of absorption varying across species.

In infected neutropenic mice, subcutaneous administration of pazufloxacin (B1662166) resulted in a dose-linear absorption. nih.gov The peak plasma concentration (Cmax) and the area under the concentration-time curve (AUC) demonstrated a linear relationship with the dose. nih.gov For instance, single subcutaneous doses of 2.5, 10, and 40 mg/kg resulted in Cmax values of 0.63, 2.51, and 10.03 µg/mL, respectively. researchgate.net The corresponding AUC values were 1.35, 5.40, and 21.6 µg·h/mL. researchgate.net

Studies in rats showed that after a single administration, the time to reach maximum plasma concentration (Tmax) was approximately 0.47 hours, with a Cmax of 13.71 mg/L. researchgate.net

In buffalo calves, a single subcutaneous administration resulted in a peak plasma level of 1.12±0.05 µg/ml at 45 minutes. researchgate.neticar.org.in The absorption half-life was determined to be 0.26±0.04 hours, indicating rapid absorption from the subcutaneous tissue. researchgate.neticar.org.in

Pharmacokinetic Parameters of this compound Following Single Subcutaneous Administration in Mice
Dosing Regimen (mg/kg)Cmax (µg/mL)AUC₀₋∞ (µg·h/mL)
2.50.631.35
102.515.40
4010.0321.6

Data derived from a study in infected neutropenic mice. researchgate.net

The distribution of a drug to various tissues and infection sites is critical for its efficacy. This compound has been shown to distribute into various body tissues.

In rats, the volume of distribution (Vd) was found to be 0.17±0.03 L/kg, and the presence of azithromycin (B1666446) was noted to significantly delay the mean residence time (MRT) of pazufloxacin in the plasma. researchgate.net Another study in rats investigating the interaction with arbekacin (B1665167) showed that pazufloxacin mesylate administration suppressed the uptake of arbekacin in the renal cortex, suggesting distribution of pazufloxacin to the kidney tubules. nih.gov

In buffalo calves, the apparent volume of distribution was 2.96±0.20 L/kg, indicating extensive distribution of the drug into various body fluids and tissues. researchgate.neticar.org.in The drug was detected in the plasma for up to 16 hours post-administration. icar.org.in

Studies have also evaluated the tissue distribution in the otorhinolaryngological field, suggesting its penetration into these specific tissues. nih.gov Furthermore, research in rabbits has evaluated the effects of repeated oral administration of pazufloxacin mesylate, implying its systemic distribution in this species as well. nih.govnih.gov

The biotransformation of this compound is a key component of its pharmacokinetic profile. While detailed metabolic pathways for this compound are not extensively documented in the provided search results, some insights can be gleaned. The metabolism of fluoroquinolones can vary between species. For comparison, the related compound pefloxacin (B1679150) is metabolized to norfloxacin (B1679917) (an N-desmethyl metabolite) in several species, including rats, dogs, and humans, with the ratio of norfloxacin to pefloxacin varying significantly among them. nih.gov Pefloxacin also undergoes glucuronidation and oxidation. nih.gov It is plausible that this compound may undergo similar metabolic transformations, but specific studies are required for confirmation.

The elimination of this compound from the body occurs through various routes, and the elimination half-life is a key determinant of dosing frequency.

In mice, the mean elimination rate constant (ke) was 2.40 ± 0.55 h⁻¹. nih.gov

In rats, the elimination half-life (t1/2) was found to be approximately 1.46 hours, with a total body clearance (CL) of 0.09±0.04 L/(h·kg). researchgate.net

For buffalo calves, the elimination half-life was 3.01±0.18 hours, and the total body clearance was 0.67±0.02 L/kg/h. researchgate.neticar.org.in A significant portion of the drug is eliminated through the kidneys, with the urinary excretion of pazufloxacin in 24 hours being 23.8±2.30% of the total administered dose. researchgate.neticar.org.in

Comparative Elimination Pharmacokinetic Parameters of this compound in Animal Models
ParameterMiceRatsBuffalo Calves
Elimination Half-Life (t1/2)-1.46 ± 0.64 h3.01 ± 0.18 h
Total Body Clearance (Cl)-0.09 ± 0.04 L/(h·kg)0.67 ± 0.02 L/kg/h
Urinary Excretion (24h)--23.8 ± 2.30%

Data compiled from various preclinical studies. researchgate.netresearchgate.neticar.org.in

Metabolic Pathways and Metabolite Profiling

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Preclinical Studies

PK/PD modeling integrates pharmacokinetic and pharmacodynamic data to predict the antimicrobial effect of a drug and to determine the optimal dosing regimen. mdpi.comnih.gov For fluoroquinolones, the bactericidal activity is typically concentration-dependent.

The key PK/PD indices that predict the efficacy of fluoroquinolones are the ratio of the area under the free drug plasma concentration-time curve over 24 hours to the minimum inhibitory concentration (fAUC/MIC) and the ratio of the maximum free drug plasma concentration to the MIC (fCmax/MIC). nih.gov

In a neutropenic mouse thigh infection model with Pseudomonas aeruginosa, the therapeutic efficacy of pazufloxacin was strongly correlated with the fAUC₂₄/MIC and fCmax/MIC ratios. nih.govnih.gov The coefficient of determination (R²) for the correlation with fAUC₂₄/MIC was 0.72, and for fCmax/MIC, it was 0.65. nih.govresearchgate.net In contrast, the correlation with the time that the free drug concentration remains above the MIC (fT>MIC) was much weaker (R² = 0.28). nih.govresearchgate.net

This study established the target values for these PK/PD drivers required for different levels of bacterial killing. nih.govnih.gov For a bacteriostatic effect (stasis), the required fAUC₂₄/MIC was 46.1, and the fCmax/MIC was 5.5. nih.govresearchgate.netnih.gov To achieve a 2-log₁₀ reduction in bacterial count, the target values increased to 100.8 for fAUC₂₄/MIC and 10.8 for fCmax/MIC. nih.govresearchgate.netnih.gov

Similarly, in buffalo calves, the surrogate markers of AUC/MIC and Cmax/MIC were used to predict the efficacy against bacterial isolates. researchgate.neticar.org.in

Target PK/PD Values of this compound for Efficacy Against P. aeruginosa in a Mouse Thigh Infection Model
Bactericidal EffectfAUC₂₄/MICfCmax/MIC
Stasis (No change in CFU)46.15.5
1-log₁₀ kill63.87.1
2-log₁₀ kill100.810.8

Data derived from a PK/PD study in neutropenic mice. nih.govresearchgate.netnih.gov

Correlation of In Vitro Activity with In Vivo Efficacy in Animal Models

The in vivo efficacy of this compound is strongly correlated with its in vitro activity against pathogenic bacteria, a relationship that has been quantified using pharmacokinetic/pharmacodynamic (PK/PD) indices in animal infection models. nih.govnih.gov These indices are crucial for predicting clinical efficacy and optimizing dosing strategies. nih.gov

A key animal model used for these assessments is the neutropenic murine thigh infection model. nih.gov In studies using this model to investigate infections caused by Pseudomonas aeruginosa, the therapeutic efficacy of pazufloxacin was shown to have the strongest correlation with two specific PK/PD parameters: the ratio of the 24-hour area under the free drug concentration-time curve to the minimum inhibitory concentration (fAUC24/MIC) and the ratio of the maximum free drug concentration to the MIC (fCmax/MIC). nih.govnih.gov The correlation was significantly weaker for the percentage of time the free drug concentration remains above the MIC (%fT > MIC). nih.gov

Researchers have determined the magnitude of these PK/PD indices required to achieve different levels of antibacterial effect against P. aeruginosa in the murine model. These target values establish a quantitative link between the drug exposure in the animal and the resultant microbiological outcome. nih.govnih.gov For a bacteriostatic effect (stasis), where bacterial growth is halted, an fAUC24/MIC of 46.1 was required. nih.gov To achieve a 1-log10 or 2-log10 reduction in bacterial colony-forming units (CFU), which represents significant bactericidal activity, the required fAUC24/MIC values were 63.8 and 100.8, respectively. nih.gov

Similarly, the fCmax/MIC ratio also predicted efficacy, with target values of 5.5 for stasis, 7.1 for a 1-log10 reduction, and 10.8 for a 2-log10 reduction. nih.gov These findings demonstrate a clear, concentration-dependent bactericidal activity of pazufloxacin in vivo that can be predicted by its in vitro potency (MIC). nih.govnih.gov

Table 1: In Vivo PK/PD Targets for this compound against P. aeruginosa in Murine Thigh Infection Model

Efficacy Endpoint Required fAUC24/MIC Required fCmax/MIC
Stasis (No change in CFU)46.15.5
1-log10 CFU Reduction63.87.1
2-log10 CFU Reduction100.810.8

Data sourced from a study using a neutropenic murine thigh infection model. nih.gov

Drug-Drug Interactions in Animal Models (e.g., with Theophylline (B1681296), Meloxicam)

Preclinical animal models have been utilized to investigate the potential for drug-drug interactions between this compound and other commonly co-administered therapeutic agents.

Theophylline

Studies in rat models have demonstrated a pharmacokinetic interaction between pazufloxacin (T-3761) and theophylline. researchgate.net When co-administered, pazufloxacin was found to inhibit the metabolism of theophylline. researchgate.net This interaction resulted in a significant decrease of approximately 25% in the systemic clearance of theophylline and a corresponding 30% decrease in its nonrenal clearance. researchgate.net The presence of pazufloxacin slightly delayed the disappearance of theophylline from plasma, indicating that co-administration can lead to higher concentrations of theophylline. researchgate.net

Meloxicam (B1676189)

The interaction between this compound and the nonsteroidal anti-inflammatory drug (NSAID) meloxicam has been evaluated in rabbit models. researchgate.netnih.govnih.gov These studies focused on pharmacodynamic interactions, particularly concerning biomarkers of oxidative stress. When administered concurrently over a 21-day period, the combination of pazufloxacin and meloxicam led to distinct changes in the antioxidant status compared to when either drug was given alone. nih.gov The co-administration resulted in a significant decrease in reduced glutathione (B108866) levels and a significant increase in lipid peroxidation, indicating a combined effect on oxidative balance. nih.govnih.gov For instance, a significant increase in lipid peroxidation was noted in the group receiving both drugs by day 21. nih.gov These findings suggest a pharmacodynamic interaction where the concurrent use of these agents produces a cumulative or synergistic effect on specific biological pathways. nih.gov

Table 2: Summary of this compound Drug Interactions in Animal Models

Interacting Drug Animal Model Type of Interaction Observed Effect
TheophyllineRatPharmacokineticInhibition of theophylline metabolism, leading to a ~25% decrease in systemic clearance. researchgate.net
MeloxicamRabbitPharmacodynamicCombined effect on oxidative stress markers, including significantly decreased glutathione and increased lipid peroxidation. nih.gov

Studies on Biomarkers Related to Biological Activity in Animal Models (e.g., Antioxidant Status)

The biological activity of this compound, alone and in combination with meloxicam, has been studied in animal models by measuring its effects on biomarkers of antioxidant status. In a study conducted in rabbits over 21 days, repeated oral administration of pazufloxacin demonstrated a measurable impact on the body's oxidative balance. researchgate.netnih.gov

Administration of pazufloxacin alone led to a significant increase in glutathione peroxidase (GPx) activity by day 21 compared to control and meloxicam-only groups. nih.govnih.gov However, it also caused a significant decrease in the levels of reduced glutathione (GSH) by day 21. nih.gov Furthermore, pazufloxacin treatment resulted in a significant increase in lipid peroxidation (LPO), an indicator of oxidative damage, which became apparent from day 14 of treatment onwards. nih.gov

When pazufloxacin was co-administered with meloxicam, these effects were altered. nih.gov The combination group also showed significantly lower glutathione levels compared to the control group by the end of the study. nih.gov The activity of glutathione peroxidase in the combination group was significantly higher than in the meloxicam-only group, and lipid peroxidation was also significantly elevated. nih.govnih.gov The activity of superoxide (B77818) dismutase (SOD) did not show significant differences between any of the groups throughout the study, while catalase activity showed some variations, particularly in the meloxicam-treated group. nih.govnih.gov

These results indicate that pazufloxacin administration influences biological pathways related to oxidative stress, as reflected by changes in key antioxidant enzyme activity and levels of lipid peroxidation. researchgate.netnih.gov

Table 3: Effect of this compound and Meloxicam on Antioxidant Biomarkers in Rabbits (21-Day Study)

Treatment Group Reduced Glutathione (GSH) Glutathione Peroxidase (GPx) Lipid Peroxidation (LPO)
Pazufloxacin OnlySignificantly decreased by day 21. nih.govSignificantly increased by day 21. nih.govSignificantly increased from day 14. nih.gov
Meloxicam OnlySignificantly decreased by day 21. nih.govNo significant change vs. control. nih.govSignificantly increased from day 7. nih.gov
Pazufloxacin + MeloxicamSignificantly decreased by day 21. nih.govSignificantly increased vs. meloxicam-only group. nih.govSignificantly increased by day 21. nih.gov

Summary of findings from a study in rabbits. Changes are relative to an untreated control group. nih.govnih.gov

Preclinical Efficacy Studies of Ent Pazufloxacin Mesylate in Animal Infection Models

Models of Systemic Bacterial Infections

Pazufloxacin (B1662166) has demonstrated significant efficacy in murine models of systemic bacterial infections, which are crucial for evaluating an antibiotic's potential to treat severe, disseminated infections like sepsis. mdpi.comresearchgate.net Studies have particularly focused on intraperitoneal infection models, where bacteria are introduced into the abdominal cavity to induce a systemic response.

In a mouse model of systemic infection caused by Pseudomonas aeruginosa S-406, pazufloxacin mesilate was shown to be effective. medchemexpress.com The 50% effective dose (ED50), which represents the dose required to protect 50% of the animals from death, was determined for different dosing regimens. medchemexpress.com A single administration of pazufloxacin mesilate had an ED50 of 0.0991 mg/mouse. medchemexpress.com

Further studies investigated the impact of inoculum size on the efficacy of pazufloxacin against systemic infections in mice. medchemexpress.comresearchgate.net In these intraperitoneal infection models, the efficacy of pazufloxacin was compared against both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) pathogens at low and high bacterial loads. medchemexpress.comresearchgate.net Against P. aeruginosa S-1294, the ED50 of pazufloxacin was about 11 to 23 times higher when the inoculum was increased from 4 x 10⁵ CFU/mouse to 4 x 10⁷ CFU/mouse. medchemexpress.com The in vivo activity of pazufloxacin (T-3761) was found to be comparable to or greater than ofloxacin (B1677185), ciprofloxacin (B1669076), norfloxacin (B1679917), and tosufloxacin (B10865) in most systemic infection models in mice. medchemexpress.comnih.gov Specifically against systemic infections caused by quinolone-resistant Serratia marcescens and Pseudomonas aeruginosa, the activity of T-3761 was 2- to 14-fold greater than the reference agents. nih.gov

The following table summarizes the 50% effective dose (ED50) of pazufloxacin in murine systemic infection models.

PathogenInoculum Size (CFU/mouse)CompoundED50 (mg/kg)
Staphylococcus aureus Smith1 x 10⁷Pazufloxacin5.3
Staphylococcus aureus Smith1 x 10⁹Pazufloxacin>100
Pseudomonas aeruginosa S-12944 x 10⁵Pazufloxacin1.8
Pseudomonas aeruginosa S-12944 x 10⁷Pazufloxacin20.4
Pseudomonas aeruginosa S-406Not specifiedPazufloxacin mesilate0.0991 (mg/mouse)

This table is based on data from references medchemexpress.commedchemexpress.comresearchgate.net.

Models of Respiratory Tract Infections

Preclinical studies have indicated that pazufloxacin is effective in treating respiratory tract infections. In murine models of pulmonary infection, orally administered pazufloxacin (T-3761) demonstrated good efficacy against both Gram-positive and Gram-negative bacteria. medchemexpress.comnih.gov Its activity in these models was generally comparable to or greater than that of other fluoroquinolones like ofloxacin, ciprofloxacin, and norfloxacin. medchemexpress.comnih.gov However, its activity was noted to be lower than that of tosufloxacin against systemic and pulmonary infections caused by Gram-positive bacteria, with the exception of infections caused by methicillin-resistant Staphylococcus aureus (MRSA). medchemexpress.comnih.gov While clinical studies have confirmed its effectiveness for treating respiratory tract infections in humans, detailed quantitative data from specific animal models of respiratory infection, such as ED50 values, are not extensively detailed in the available literature. researchgate.net

Models of Urinary Tract Infections

The efficacy of pazufloxacin has also been established in preclinical models of urinary tract infections (UTIs). Orally administered pazufloxacin (T-3761) showed good therapeutic effects in mice with UTIs caused by a range of pathogens. medchemexpress.comnih.gov The in vivo activity was reported to be comparable or superior to several other quinolones. nih.gov While the compound is known to be effective for UTIs, specific quantitative preclinical data, such as bacterial load reduction in the bladder or kidneys in a standardized rat or mouse UTI model, were not available in the reviewed sources. nih.govgoogle.comnih.gov

Specific Infection Models

CMC Pouch Infection in Rats

The carboxymethyl cellulose (B213188) (CMC) pouch model in rats is a standard method for evaluating the efficacy of antimicrobial agents in a localized soft tissue infection or abscess. nih.gov This model allows for the quantitative evaluation of inflammation and bacterial proliferation. nih.gov However, a review of the available scientific literature did not yield specific preclinical efficacy studies of ent-Pazufloxacin Mesylate or its parent compound in the CMC pouch infection model in rats.

Calculus Infection in Rat Bladder

Infection-induced urinary stones (calculi) represent a complicated form of urinary tract infection. Animal models, such as implanting a foreign body into the rat bladder followed by bacterial inoculation, are used to study this condition. ratguide.com These models are crucial for evaluating a drug's ability to treat both the infection and potentially influence stone formation. ratguide.com Despite the existence of such models, no preclinical studies assessing the specific efficacy of this compound in a rat model of calculus-associated bladder infection were identified in the literature search.

Intraperitoneal Infection in Rats

The intraperitoneal infection model in rats is a well-established method for inducing peritonitis and sepsis to test antibiotic efficacy. scielo.brnih.govnih.gov While extensive data exists for pazufloxacin in murine (mouse) intraperitoneal infection models as detailed in section 8.1, specific efficacy studies using a rat model of intraperitoneal infection could not be identified in the reviewed literature. One study did utilize pazufloxacin in a related model of uterine endometritis in rats, which involves infection within the peritoneal cavity, and found it to be effective. researchgate.net

Models for Otitis Media

A thorough review of published scientific literature reveals no specific preclinical efficacy studies of this compound conducted in animal models of otitis media. While clinical trials for pazufloxacin mesylate ear drops in patients with chronic suppurative otitis media have been registered, indicating a clinical interest in this area, corresponding preclinical animal model data are not publicly available. medchemexpress.commedchemexpress.comveeva.comclinicaltrials.govcenterwatch.comclinicaltrials.gov

Animal models, using species such as chinchillas, rats, and mice, are crucial for evaluating the potential of new antimicrobials against common otitis media pathogens like Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. mdpi.comnih.gov Studies with other fluoroquinolones, such as ofloxacin and levofloxacin, have been conducted in these models, but similar investigations for this compound have not been reported. mdpi.comresearchgate.netsbp.com.br

Comparative Efficacy with Other Antimicrobials in Animal Models

The preclinical in vivo efficacy of pazufloxacin (T-3761), the parent compound of this compound, has been compared with other quinolones in various murine infection models. These studies demonstrate that pazufloxacin exhibits potent antibacterial activity against a wide array of pathogens.

In systemic, pulmonary, and urinary tract infection models in mice, the efficacy of orally administered pazufloxacin was found to be comparable to or greater than that of ofloxacin, ciprofloxacin, norfloxacin, and tosufloxacin against most infections caused by both gram-positive and gram-negative bacteria. medchemexpress.com

A notable finding from these comparative studies is the potent activity of pazufloxacin against quinolone-resistant strains. In mouse models of systemic infection caused by quinolone-resistant Serratia marcescens and Pseudomonas aeruginosa, the activity of pazufloxacin was reported to be 2- to 14-fold greater than that of the other reference quinolones. medchemexpress.com

When specifically compared against tosufloxacin in models of systemic and pulmonary infections with gram-positive bacteria, pazufloxacin's activity was generally lower. However, an important exception was observed in infections caused by methicillin-resistant Staphylococcus aureus (MRSA), where pazufloxacin's efficacy was not diminished compared to tosufloxacin. medchemexpress.com

The table below summarizes the comparative in vivo efficacy of pazufloxacin (T-3761) from these preclinical studies.

Table 1: Comparative In Vivo Efficacy of Pazufloxacin (T-3761) in Mouse Infection Models

Infection Model Pathogen Type Comparative Efficacy of Pazufloxacin (T-3761) Reference(s)
Systemic, Pulmonary, Urinary Tract Gram-positive & Gram-negative bacteria Comparable to or greater than ofloxacin, ciprofloxacin, and norfloxacin. medchemexpress.com
Systemic, Pulmonary Gram-positive bacteria Lower activity than tosufloxacin (exception: MRSA). medchemexpress.com
Systemic Quinolone-resistant Serratia marcescens 2- to 14-fold greater activity than ofloxacin, ciprofloxacin, norfloxacin, and tosufloxacin. medchemexpress.com
Systemic Quinolone-resistant Pseudomonas aeruginosa 2- to 14-fold greater activity than ofloxacin, ciprofloxacin, norfloxacin, and tosufloxacin. medchemexpress.com

Analytical Method Development for Ent Pazufloxacin Mesylate Research

Chromatographic Methods for Quantitation

Chromatographic techniques are paramount for the separation and quantification of ent-Pazufloxacin Mesylate, particularly to distinguish it from its S-(-)-enantiomer and other potential impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the enantiomeric separation and purity determination of pazufloxacin (B1662166) mesylate. tandfonline.com A significant challenge in the synthesis of the active S-(-)-pazufloxacin mesylate is the potential presence of its R-(+)-enantiomer, this compound, as a trace impurity. tandfonline.comaxios-research.com To address this, a chiral HPLC method was developed to effectively separate these two enantiomers. tandfonline.com

One successful approach involves the use of a chiral mobile phase additive (CMPA). tandfonline.comresearchgate.net This technique allows for the separation of enantiomers on a standard, achiral stationary phase, such as an ODS (octadecylsilyl) column. tandfonline.com The principle relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral additive in the mobile phase, leading to different retention times. tandfonline.com

For the separation of pazufloxacin enantiomers, a mobile phase consisting of methanol (B129727) and an aqueous solution of L-phenylalanine and copper sulfate, adjusted to a specific pH, has proven effective. tandfonline.com Under optimized conditions, baseline separation of the S-(-)- and R-(+)-enantiomers can be achieved, allowing for their individual quantification. tandfonline.com Method validation according to ICH guidelines has demonstrated the linearity, accuracy, and precision of such HPLC methods for pazufloxacin analysis. ijpda.org

A reversed-phase HPLC (RP-HPLC) method has also been developed and validated for the determination of pazufloxacin in bulk and injection forms. ijpda.orggigvvy.com These methods typically utilize a C18 column and a mobile phase composed of a buffer (e.g., phosphate (B84403) buffer at pH 4.5) and an organic modifier like methanol. ijpda.orggigvvy.com Detection is commonly performed using a UV detector at a wavelength of approximately 249 nm. ijpda.orgomicsonline.org

Table 1: HPLC Method Parameters for Pazufloxacin Enantiomer Separation

ParameterCondition 1Condition 2
Column Shimadzu CLC-ODS (150 x 6.3mm, 10 µm) tandfonline.comKromasil C-18 (250 × 4.6 mm, 5 µm) ijpda.org
Mobile Phase Methanol–L-phenylalanine solution (30:70) tandfonline.comMethanol: Phosphate buffer pH 4 (50:50 v/v) ijpda.org
Flow Rate 1.0 mL/min tandfonline.com1.0 mL/min ijpda.org
Detection UV at 332 nm tandfonline.comUV at 249 nm ijpda.org
Column Temp. Room Temperature tandfonline.com30°C ijpda.org
Linearity Range S-(-): 2.48–248 µg/mL; R-(+): 2.52–252 µg/mL tandfonline.com5-25 µg/mL ijpda.org
LOD S-(-): 1.2 ng; R-(+): 1.5 ng tandfonline.comNot Specified
LOQ Not SpecifiedNot Specified

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a highly sensitive and specific method for the enantioselective quantification of chiral drugs like pazufloxacin in complex matrices. researchgate.netnih.gov This technique combines the separation power of liquid chromatography with the precise mass identification capabilities of mass spectrometry. researchgate.net

For the analysis of fluoroquinolones, including pazufloxacin, chiral LC-MS/MS methods are preferred as they enable quantitative, sensitive, and selective measurements at the enantiomeric level. researchgate.net These methods are particularly valuable for pharmacokinetic studies and for monitoring the environmental fate of these compounds. researchgate.netnih.gov

The development of a multi-residue chiral LC-MS/MS method allows for the simultaneous determination of several quinolones and their metabolites. researchgate.net A CHIRALCEL® OZ-RH column, for instance, has been successfully used for the simultaneous chiral separation of ofloxacin (B1677185) and its main metabolites, as well as other fluoroquinolones. researchgate.net While a specific method for this compound was not detailed in the provided results, the principles and techniques described for other chiral fluoroquinolones are directly applicable.

The general workflow involves sample preparation, often by protein precipitation with a solvent like acetonitrile (B52724), followed by chromatographic separation on a chiral column and detection by a tandem mass spectrometer. nih.gov The high specificity of MS detection minimizes interference from endogenous components in biological samples. nih.gov

Table 2: General Parameters for Chiral LC-MS/MS Analysis

ParameterDescription
Chromatography Chiral Liquid Chromatography researchgate.net
Column Type Chiral Stationary Phases (e.g., polysaccharide-based) researchgate.netnih.gov
Detection Tandem Mass Spectrometry (MS/MS) researchgate.net
Sample Pre-treatment Protein precipitation with acetonitrile nih.gov
Application Enantioselective quantification in biological and environmental matrices researchgate.netnih.gov

Ultra-Performance Liquid Chromatography (UPLC) Methodologies

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. This is achieved through the use of columns with smaller particle sizes (typically sub-2 µm). chromatographyonline.com

A rapid ultra-high performance liquid chromatographic (UHPLC) method has been reported for the enantiomeric separation of other mesylate salts, such as rasagiline (B1678815) mesylate, using a chiral stationary phase. researchgate.net This demonstrates the potential of UPLC for the efficient chiral separation of this compound. The principles of method development would be similar to HPLC, focusing on the selection of an appropriate chiral column and optimization of the mobile phase composition to achieve the desired separation. chromatographyonline.com

While a specific UPLC method for this compound was not found in the search results, the successful application of UPLC for the simultaneous determination of fluoroquinolone residues in bovine milk highlights its suitability for analyzing this class of compounds. ijpda.org The enhanced separation efficiency of UPLC could be particularly advantageous for resolving this compound from its enantiomer and other closely related impurities.

Spectroscopic Methods for Quantitation

Spectroscopic methods provide alternative and often simpler approaches for the quantification of pazufloxacin, although they may lack the separative capability for enantiomers without coupling to a chromatographic system.

UV Spectrophotometry

UV-Visible spectrophotometry is a straightforward and widely accessible technique for the quantitative analysis of pazufloxacin. researchgate.net The method is based on the principle that the drug absorbs UV radiation at a specific wavelength. For pazufloxacin mesylate, the maximum absorbance is typically observed at around 249 nm. gigvvy.com

This method is often used in conjunction with HPLC for detection. omicsonline.org However, it can also be used as a standalone technique for the quantification of the total drug content in a sample, provided there are no interfering substances that absorb at the same wavelength. For the specific quantification of this compound, UV spectrophotometry alone is insufficient as it cannot differentiate between the enantiomers. It must be coupled with a chiral separation technique like HPLC.

Spectrofluorimetry

Spectrofluorimetry is another spectroscopic method that can be employed for the determination of pazufloxacin. researchgate.net This technique measures the fluorescence emitted by a substance after it has absorbed light. Spectrofluorimetric methods are often more sensitive and selective than UV spectrophotometry. nih.gov

A liquid chromatography method with fluorescence detection has been developed for the simultaneous determination of several fluoroquinolones, including pazufloxacin, in human plasma. nih.gov The detector was set at excitation and emission wavelengths of 260 nm and 455 nm, respectively. nih.gov This method proved to be simple, selective, and sensitive, with a limit of quantification for pazufloxacin of 0.02 µg/mL. nih.gov

Similar to UV spectrophotometry, spectrofluorimetry on its own cannot distinguish between enantiomers. Therefore, for the specific quantitation of this compound, it must be used as a detection method following a chiral chromatographic separation.

Table 3: Spectroscopic Method Parameters for Pazufloxacin Quantitation

MethodParameterValue
UV Spectrophotometry Wavelength of Maximum Absorbance (λmax)~249 nm gigvvy.com
Spectrofluorimetry Excitation Wavelength260 nm nih.gov
Emission Wavelength455 nm nih.gov
Limit of Quantification (in plasma)0.02 µg/mL nih.gov

Chemiluminescence Detection

Chemiluminescence (CL) has been explored as a sensitive detection method for fluoroquinolone antibiotics, including pazufloxacin mesylate. These methods often rely on the enhancement of a weak chemiluminescent reaction by the analyte. For instance, a terbium-sensitized chemiluminescence method has been reported for pazufloxacin mesylate. dntb.gov.ua Another approach involves flow-injection analysis (FIA) coupled with chemiluminescence detection. One such FIA method utilized europium(III) as an enhancer for the determination of pazufloxacin mesylate in biological samples like serum and urine, achieving a limit of detection of 3 x 10⁻⁹ M. core.ac.uk The mechanism often involves the oxidation of a substance like luminol (B1675438) or potassium permanganate, where the fluoroquinolone participates in the reaction, leading to an intense light emission that can be quantified. dntb.gov.uacore.ac.uk Research has also investigated the chemiluminescence generated from the reaction of pazufloxacin mesylate with reagents such as sodium dithionite (B78146) in the presence of sodium hydroxide. core.ac.uk

Electrophoretic Methods

Electrophoretic techniques are powerful for the separation of structurally similar compounds like quinolone derivatives. researchgate.net These methods separate ionized molecules based on their charge-to-mass ratio in an electric field. For quinolones, which possess acidic and basic functional groups, their charge is highly dependent on the pH of the buffer solution used in the analysis. researchgate.net Various electrophoretic methods have been applied to the analysis of fluoroquinolones, demonstrating their utility in resolving complex mixtures of these antibiotics. researchgate.netresearchgate.net

Capillary electrophoresis (CE), and specifically capillary zone electrophoresis (CZE), has been successfully applied to the separation and determination of pazufloxacin and other quinolones. researchgate.netresearchgate.net The migration behavior and separation of 13 different quinolone antibacterials, including pazufloxacin, were investigated using CE. researchgate.net It was demonstrated that the electrophoretic mobility of these ionized compounds could be described by Offord's equation, with the migration order being dependent on their charge-to-mass ratios. researchgate.net

To improve separation efficiency, modifications to the running buffer have been explored. One study described the enhanced separation of pazufloxacin and six other fluoroquinolones by CZE using silica (B1680970) nanoparticles (SiNPs) as a running buffer additive. The addition of SiNPs to the buffer decreased the electroosmotic flow (EOF) and allowed for better interaction between the nanoparticles and the analytes, leading to improved resolution and selectivity. researchgate.net A buffer system composed of 25 mM sodium tetraborate (B1243019) adjusted to a pH of 9.3 has been shown to be an efficient electrophoresis system for the separation of 12 quinolones by CZE, suggesting its potential as a general method for this class of compounds. researchgate.net

Method Validation for Research Applications (Linearity, Accuracy, Precision, LOD, LOQ, Robustness)

Method validation is a critical process that ensures an analytical method is suitable for its intended purpose, providing reliable and accurate data. zamann-pharma.com As per the International Conference on Harmonisation (ICH) guidelines, key validation parameters include linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. europa.euich.org Several analytical methods, including spectrofluorimetry and chromatography, have been validated for the determination of pazufloxacin mesylate. wisdomlib.orgscispace.com

Linearity: This parameter demonstrates the direct proportionality between the concentration of an analyte and the analytical signal. For pazufloxacin mesylate, linearity has been established over various concentration ranges depending on the analytical technique. wisdomlib.orgneliti.com

Table 1: Linearity Data for Pazufloxacin Mesylate

Analytical Method Linearity Range Correlation Coefficient (r²)
Spectrofluorimetry 8-48 ng/mL > 0.994 wisdomlib.org
RP-HPLC 5-25 µg/mL 0.998 neliti.com
RP-HPLC 2-40 µg/mL Not Specified researchgate.netomicsonline.org

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is often assessed through recovery studies by spiking a sample with a known amount of the analyte.

Table 2: Accuracy Data for Pazufloxacin Mesylate

Analytical Method Concentration Levels Assessed % Recovery
Spectrofluorimetry 80%, 100%, 120% of nominal concentration 97.56% - 100.55% wisdomlib.org
RP-HPLC Not Specified 100.467 ± 0.595 researchgate.netomicsonline.org

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD) and is evaluated at different levels, such as repeatability (intra-day) and intermediate precision (inter-day). For developed methods, the %RSD values for intra- and inter-day variation were found to be less than 2%. wisdomlib.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. npra.gov.my

Table 3: LOD and LOQ Data for Pazufloxacin Mesylate

Analytical Method LOD LOQ

Robustness: This parameter evaluates a method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal use. ich.org For a spectrofluorimetric method, robustness was confirmed by making slight changes to the solvent composition and measuring the fluorescence intensity, which showed no significant impact on the results. wisdomlib.org For HPLC methods, robustness is typically assessed by varying parameters such as mobile phase pH, flow rate, and column temperature. scispace.comneliti.com

Stability-Indicating Analytical Methods

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. scispace.comresearchgate.net The development of such methods is crucial for assessing the stability of a drug substance. scispace.com

For pazufloxacin mesylate, stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) methods have been developed. scispace.comomicsonline.org To validate the stability-indicating nature of these methods, the drug is subjected to various stress conditions as per ICH guidelines, including acid and base hydrolysis, oxidation, photolysis (exposure to light), and thermal degradation. ich.orgscispace.com

In one study, pazufloxacin mesylate showed extensive degradation in an oxidative medium (hydrogen peroxide) and minimal degradation under acidic conditions. No degradation was observed under basic, thermal, or photolytic stress. scispace.com The developed HPLC method successfully separated the intact pazufloxacin mesylate peak from the peaks of the degradation products formed under these stress conditions. scispace.com Another study developed both HPLC and TLC methods that were able to separate pazufloxacin from its acidic and alkaline degradation products. omicsonline.orgresearchgate.net The ability of these methods to resolve the drug from its degradants confirms their status as stability-indicating. scispace.com These validated methods can be used in stability studies of pharmaceutical formulations and for the kinetic analysis of degradation processes. omicsonline.orgresearchgate.net

Advanced Research Directions and Future Perspectives for Ent Pazufloxacin Mesylate

In Silico Modeling and Computational Chemistry for SAR and Mechanism Elucidation

In silico modeling and computational chemistry are pivotal in advancing the understanding of ent-pazufloxacin mesylate. These computational tools are instrumental in elucidating its Structure-Activity Relationship (SAR) and mechanism of action at a molecular level.

Researchers are employing Quantitative Structure-Activity Relationship (QSAR) models to identify key molecular descriptors that govern the antibacterial activity of fluoroquinolones. researchgate.netnih.gov These models help in predicting the biological activity of new derivatives, thereby guiding the synthesis of more potent analogs. For instance, studies have shown that specific substitutions on the quinolone core can significantly impact the drug's interaction with its bacterial targets, DNA gyrase and topoisomerase IV. mdpi.comfrontiersin.org Computational docking studies further visualize these interactions, revealing the precise binding modes of this compound within the active sites of these enzymes. nih.gov This detailed molecular insight is crucial for designing next-generation fluoroquinolones that can overcome existing resistance mechanisms.

The application of artificial neural networks in QSAR studies has shown promise in distinguishing compounds with antibacterial properties from those without, offering a sophisticated approach to virtual screening and lead optimization. researchgate.net By analyzing extensive datasets of chemical structures and their corresponding biological activities, these models can identify subtle patterns that are not apparent through traditional analysis.

Development of Novel Delivery Systems (e.g., Nanoparticle-Based Systems, Carbon Nanotubes, Intranasal Formulations for Localized Infections)

To enhance the therapeutic index and target-site concentration of this compound, researchers are actively developing novel drug delivery systems. researchgate.netmdpi.com These advanced formulations aim to improve bioavailability, sustain drug release, and minimize systemic side effects. nih.govresearchgate.net

Nanoparticle-Based Systems: Nanoparticles, including organic, inorganic, and hybrid variants, serve as promising carriers for antimicrobial agents. mdpi.comnih.gov These systems can encapsulate this compound, protecting it from degradation and facilitating its transport across biological barriers. researchgate.net The use of nanocarriers can lead to improved solubility, stability, and controlled release profiles, ultimately enhancing the drug's pharmacological activity. researchgate.netnih.gov

Carbon Nanotubes (CNTs): Carbon nanotubes, with their large surface area and ability to be functionalized, are being explored as vehicles for drug delivery. researchgate.netmdpi.com Both single-walled (SWCNTs) and multi-walled (MWCNTs) carbon nanotubes can be conjugated with pharmaceutical compounds. google.comnih.gov Research indicates that amino-functionalized multi-walled carbon nanotubes exhibit significant adsorption capacity for pazufloxacin (B1662166) mesylate, suggesting their potential in developing targeted antibacterial therapies. researchgate.net The unique properties of CNTs, such as high in vivo stability and rapid cell entry, make them attractive for improving the penetration of drugs into infected tissues. researchgate.netnih.gov

Intranasal Formulations for Localized Infections: For treating localized infections, such as those in the respiratory tract, intranasal delivery of this compound presents a compelling option. uc.ptnih.govnews-medical.net This route allows for direct administration to the site of infection, potentially achieving high local concentrations needed to eradicate biofilms while minimizing systemic exposure. uc.ptresearchgate.net The development of in-situ gelling formulations is a promising strategy to increase the residence time of the antibiotic in the nasal cavity, thereby enhancing its efficacy against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. researchgate.net

Combination Therapies and Synergistic Antimicrobial Strategies

In an era of escalating antimicrobial resistance, combination therapies are a critical strategy to enhance the efficacy of existing antibiotics like this compound. nih.gov Synergistic interactions between different antimicrobial agents can lead to improved bacterial killing, reduced likelihood of resistance development, and potentially lower required doses. nih.govrsc.org

Research has shown that pazufloxacin mesylate can have a synergistic effect when combined with other antibiotics. biosynth.com For instance, combining fluoroquinolones with agents like fosfomycin (B1673569) or aminoglycosides has shown enhanced activity against Gram-negative bacteria. mdpi.com Similarly, for Gram-positive infections, combinations with minocycline (B592863) or rifampin have demonstrated superior efficacy. mdpi.com The goal of these synergistic strategies is to target different bacterial pathways simultaneously, creating a multi-pronged attack that is more difficult for bacteria to overcome. nih.gov Investigating these combinations against multidrug-resistant pathogens is a key area of ongoing research. rsc.org

Investigation of this compound in Biofilm-Related Infections

Bacterial biofilms pose a significant challenge in treating chronic infections due to their inherent resistance to antimicrobial agents. frontiersin.org Fluoroquinolones, including pazufloxacin, have demonstrated activity against bacteria within biofilms, making them important agents in this context. frontiersin.orgmdpi.com

The bactericidal activity of fluoroquinolones has been shown to be effective against biofilm-embedded cells, particularly in models of Pseudomonas aeruginosa and Escherichia coli infections. frontiersin.org Research is focused on understanding the mechanisms by which this compound penetrates the biofilm matrix and exerts its antibacterial effect. Strategies to enhance its anti-biofilm activity include combination therapies, where it is used alongside other biofilm-disrupting agents. nih.gov For example, combining fluoroquinolones with fosfomycin has shown promise in combating staphylococcal biofilms. frontiersin.org Further in vitro and in vivo studies are essential to optimize treatment regimens for biofilm-associated infections. whiterose.ac.uk

Pharmacogenomic and Resistome Studies in Bacterial Pathogens

Pharmacogenomics and resistome studies are at the forefront of understanding and combating antibiotic resistance. These fields investigate the genetic basis of how bacteria respond to antimicrobial agents like this compound.

Pharmacogenomic approaches aim to identify genetic markers within bacterial pathogens that are associated with drug resistance. nih.govmdpi.com By analyzing the entire genome of resistant strains, researchers can pinpoint specific mutations in genes encoding drug targets (e.g., DNA gyrase and topoisomerase IV) or drug efflux pumps that contribute to reduced susceptibility. explorationpub.com This information is crucial for developing rapid diagnostic tests to guide antibiotic selection and for designing novel drugs that can circumvent these resistance mechanisms. nih.gov

Resistome studies involve a broader analysis of all the antibiotic resistance genes in a particular bacterial population. This allows for a comprehensive understanding of the resistance potential and the mechanisms of resistance gene transmission. A systems-level perspective, integrating large-scale molecular data with bioinformatic modeling, can reveal new intervention strategies to combat the spread of resistance. nih.gov

Application in Veterinary Medicine Research

The use of fluoroquinolones, including pazufloxacin mesylate, extends to veterinary medicine for the management of bacterial infections in animals. nih.gov Research in this area focuses on the efficacy and potential effects of these drugs in various animal species.

Studies have evaluated the therapeutic effectiveness of pazufloxacin mesylate against systemic infections in animal models, including those caused by multidrug-resistant bacteria. nih.gov For example, research in rabbits has investigated the impact of pazufloxacin mesylate, both alone and in combination with other drugs like meloxicam (B1676189), on physiological parameters. nih.govnih.gov Such studies are essential for establishing the appropriate use of this antibiotic in veterinary practice. Furthermore, the development of novel drug delivery systems, such as thermosensitive gels, is being explored for veterinary applications to improve treatment outcomes for infections. mdpi.com Research into the antibacterial activity of pazufloxacin against common veterinary pathogens helps to define its spectrum of use in this field. researchgate.net

Table of Research Findings for this compound

Research Area Key Findings
In Silico Modeling QSAR models identify molecular descriptors for antibacterial activity. researchgate.netnih.gov Docking studies reveal binding modes to DNA gyrase and topoisomerase IV. mdpi.comfrontiersin.org
Novel Delivery Systems Nanoparticles improve solubility and stability. mdpi.comnih.gov Amino-functionalized CNTs show high adsorption of pazufloxacin mesylate. researchgate.net Intranasal gels enhance local drug concentration. researchgate.net
Combination Therapies Synergistic effects observed with other antibiotics like fosfomycin and aminoglycosides. biosynth.commdpi.com
Biofilm Infections Demonstrates activity against biofilm-embedded P. aeruginosa and E. coli. frontiersin.org Combination with fosfomycin is effective against staphylococcal biofilms. frontiersin.org
Pharmacogenomics Identifies genetic markers of resistance in bacterial drug targets and efflux pumps. mdpi.comexplorationpub.com

| Veterinary Medicine | Effective against systemic infections in animal models. nih.gov Research on antioxidant status in rabbits following administration. nih.govnih.gov |

Table of Mentioned Chemical Compounds

Compound Name
This compound
Pazufloxacin
Meloxicam
Fosfomycin
Minocycline
Rifampin
Ciprofloxacin (B1669076)
Levofloxacin
Moxifloxacin
Ofloxacin (B1677185)
Norfloxacin (B1679917)
Tosufloxacin (B10865)
Gemifloxacin mesylate
Garenoxacin mesylate
Besifloxacin hydrochloride
Ozenoxacin
Zabofloxacin hydrochloride
Lascufloxacin hydrochloride
Finafloxacin
Imipenem (B608078)
Ceftazidime
Meropenem
Panipenem
Ceftriaxone
Vancomycin
Teicoplanin
Daptomycin
Linezolid
Tigecycline
Quinupristin
Dalbavancin
Gentamicin
Mupirocin
Tobramycin
Doxycycline
Azithromycin (B1666446)
Polymyxin B
Thiamphenicol
Rifamycin
Oxacillin
Nisin
ATP
Oxaliplatin
Cobalt
Zinc
Silver
Adrenaline
Docetaxel
Sodium salicylate
Chloramphenicol
Streptomycin
Penicillin
Sulfamethoxazole
Trimethoprim
Fidaxomicin
Aztreonam
Cefotaxime
Cefmetazole
Ampicillin/sulbactam
Amikacin
Polymyxin B
Colistin
Chlorhexidine
Doxorubicin
Teriflunomide
Fluconazole
Meropenem
Rifampicin
Ceftazidime
Flecainide acetate
Pefloxacin (B1679150) mesylate
Piperacillin sodium salt
Rifabutin
Terazosin
Tosufloxacin tosylate
Triclosan
Fusidic acid
Sparfloxacin
Bicalutamide
Erlotinib
Amodiaquine hydrochloride
Loxoprofen
Phenylephrine hydrochloride
Salicoside
Rosmarinic acid
Arctigenin
Minoxidil
Pasiniazid
Benzethonium chloride
Metformin
Phenytoin

Q & A

Basic Research Questions

Q. What analytical methods are validated for quantifying ent-Pazufloxacin Mesylate in pharmaceutical formulations, and how do they compare in accuracy?

  • Methodological Answer : UV spectrophotometry (absorbance at 272–343 nm) and HPLC with UV detection are widely validated for quantification. UV methods are cost-effective and suitable for routine quality control, while HPLC offers higher specificity for complex matrices. A comparative study found no significant difference between UV, HPLC, and microbiological assays for accuracy, though HPLC is preferred for trace analysis .

Q. What parameters are critical when validating an analytical method for this compound?

  • Methodological Answer : Key validation parameters include:

  • Specificity : Confirmed via spectral comparison of pure and extracted samples .
  • Linearity : Calibration curves (e.g., 2–20 µg/mL for UV) must demonstrate R² > 0.995 .
  • Precision : Intra-day and inter-day variability should be <2% RSD .
  • Robustness : Assessed through deliberate variations in pH, temperature, or mobile phase composition using experimental design .

Q. What challenges arise during the synthesis of this compound, and how are they mitigated?

  • Methodological Answer : Synthesis involves multi-step reactions (e.g., α-coupling, ester hydrolysis, and cyclization). Challenges include:

  • Impurity formation : Controlled via optimized reaction conditions (e.g., inert atmosphere, temperature gradients) .
  • Crystallization issues : Addressed using solvent-antisolvent systems to enhance yield and purity .

Advanced Research Questions

Q. How can researchers optimize HPLC conditions for this compound analysis in biological matrices?

  • Methodological Answer :

  • Column selection : Use C18 columns with 5 µm particle size for improved resolution .
  • Mobile phase : Acetonitrile:phosphate buffer (pH 3.0, 25:75 v/v) achieves baseline separation with a 1.0 mL/min flow rate .
  • Detection : UV at 270 nm balances sensitivity and interference reduction. For trace analysis, micellar-enhanced spectrofluorimetry (λexem = 276/440 nm) offers lower detection limits (0.1 µg/mL) .

Q. How should researchers address discrepancies between UV and HPLC results for this compound quantification?

  • Methodological Answer :

  • Root-cause analysis : Check for matrix interferences (e.g., excipients) in UV by overlaying spectra .
  • Cross-validation : Use a third method (e.g., LC-MS) to resolve conflicts. A study comparing UV, HPLC, and microbiological assays found concordance when sample preparation was standardized .

Q. What experimental design strategies ensure robustness in analytical method development?

  • Methodological Answer :

  • Factorial design : Test interactions between variables (e.g., pH, temperature) to identify critical factors .
  • Quality-by-Design (QbD) : Define an analytical target profile (ATP) and use risk assessment tools (e.g., Ishikawa diagrams) to prioritize parameters .

Q. How can cross-disciplinary approaches enhance this compound research?

  • Methodological Answer :

  • Green chemistry : Replace toxic solvents (e.g., methanol) with ethanol in UV methods to reduce environmental impact .
  • Multi-technique integration : Combine HPLC with NMR or mass spectrometry for structural elucidation of degradation products .

Tables for Quick Reference

Analytical Method Detection Limit Key Advantages References
UV Spectrophotometry0.5 µg/mLCost-effective, rapid
HPLC-UV0.2 µg/mLHigh specificity
Spectrofluorimetry0.1 µg/mLUltra-sensitive for biofluids
Synthesis Challenge Mitigation Strategy References
Impurity formationOptimized reaction conditions
Low crystallization yieldSolvent-antisolvent crystallization

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.